Delamanid
説明
特性
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218326 | |
| Record name | Delamanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681492-22-8 | |
| Record name | Delamanid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delamanid [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delamanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delamanid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAMANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delamanid: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Delamanid (formerly OPC-67683) is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This bicyclic nitroimidazole derivative acts as a prodrug, requiring activation within the mycobacterial cell to exert its potent bactericidal effects. Its unique mechanism of action, targeting the synthesis of essential mycolic acids, offers a valuable tool in the fight against drug-resistant strains. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
The Molecular Mechanism of this compound Action
This compound's bactericidal activity is contingent on its activation by a specific enzyme within Mycobacterium tuberculosis (Mtb). The core of its mechanism revolves around the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Activation by the F420-Dependent Nitroreductase Ddn
This compound is a prodrug that is activated by the deazaflavin (F420)-dependent nitroreductase enzyme, Ddn (also known as Rv3547). This enzyme reduces the nitro group of this compound, a process that is dependent on the reduced form of the F420 coenzyme (F420H2). This reduction leads to the formation of a reactive nitrogen species, specifically a des-nitro metabolite. It is this activated form of the drug that is responsible for its antimycobacterial effects.
Figure 1: Activation of this compound by the Ddn enzyme.
Inhibition of Mycolic Acid Synthesis
The primary target of activated this compound is the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell envelope. Specifically, this compound inhibits the production of both methoxy- and keto-mycolic acids. This inhibition is thought to occur through the generation of reactive nitrogen species, including nitric oxide (NO), which can damage key enzymes involved in mycolic acid biosynthesis. The precise enzymatic target of the activated this compound metabolite is still under investigation, but its downstream effects on mycolic acid profiles are well-documented.
Figure 2: Downstream effects of activated this compound on mycolic acid synthesis.
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various in vitro studies. The following tables summarize key data points related to its activity against M. tuberculosis.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference Strain(s) |
| MIC Range | 0.006 - 0.024 µg/mL | Drug-susceptible Mtb |
| MIC Range | 0.004 - 0.024 µg/mL | Drug-resistant Mtb |
| MIC50 | 0.012 µg/mL | Clinical isolates |
| MIC90 | 0.024 µg/mL | Clinical isolates |
Table 2: Impact of this compound on Mycolic Acid Synthesis
| Mycolic Acid Type | Inhibition (%) | Concentration | Incubation Time |
| Methoxy-mycolic acid | > 90% | 0.1 µg/mL | 24 hours |
| Keto-mycolic acid | > 90% | 0.1 µg/mL | 24 hours |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis is typically determined using the broth microdilution method.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 7 to 14 days.
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Mycolic Acid Analysis by Thin-Layer Chromatography (TLC)
The effect of this compound on mycolic acid synthesis is analyzed by radiolabeling fatty acids and separating the mycolic acid methyl esters (MAMEs) by TLC.
Protocol:
-
Metabolic Labeling: M. tuberculosis cultures are treated with varying concentrations of this compound and incubated with 14C-labeled acetic acid for several hours.
-
Lipid Extraction: The mycobacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.
-
Saponification and Esterification: The extracted lipids are saponified, and the resulting mycolic acids are esterified to form MAMEs.
-
TLC Analysis: The MAMEs are spotted onto a TLC plate and developed using a suitable solvent system to separate the different classes of mycolic acids (alpha-, methoxy-, and keto-mycolic acids).
-
Visualization: The radiolabeled MAMEs are visualized by autoradiography. The intensity of the spots corresponding to methoxy- and keto-mycolic acids is quantified to determine the extent of inhibition.
F420-Dependent Nitroreductase (Ddn) Assay
The activity of the Ddn enzyme can be measured spectrophotometrically by monitoring the reduction of a substrate in the presence of F420H2.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant Ddn enzyme is purified. The reduced F420 coenzyme (F420H2) is prepared by enzymatic reduction of F420.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, Ddn enzyme, F420H2, and this compound.
-
Spectrophotometric Monitoring: The reaction is initiated, and the rate of F420H2 oxidation is monitored by the decrease in absorbance at 420 nm.
-
Data Analysis: The enzyme activity is calculated from the rate of absorbance change.
Mechanisms of Resistance
Resistance to this compound is primarily associated with mutations in genes involved in the F420 metabolic pathway. Mutations in the ddn gene, which encodes the activating enzyme, are a common cause of resistance. Additionally, mutations in other genes involved in the biosynthesis and regeneration of the F420 coenzyme, such as fbiA, fbiB, fbiC, and fgd1, can also lead to this compound resistance by reducing the intracellular pool of F420H2 available for drug activation.
Conclusion
This compound's unique mechanism of action, involving prodrug activation and subsequent inhibition of mycolic acid synthesis, makes it a vital tool in the management of MDR-TB. A thorough understanding of its molecular targets, activation pathways, and potential resistance mechanisms is crucial for its effective clinical use and for the development of next-generation antitubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to combat the global threat of tuberculosis.
The Genesis of a Novel Antitubercular Agent: A Technical History of Delamanid (OPC-67683)
An In-depth Guide for Drug Development Professionals
Abstract
Delamanid (formerly OPC-67683), marketed as Deltyba®, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). As a first-in-class agent from the nitro-dihydro-imidazooxazole class, its unique mechanism of action and favorable safety profile have made it a crucial component of modern MDR-TB treatment regimens. This technical guide provides a comprehensive history of this compound's journey from initial discovery and lead optimization to its rigorous preclinical and clinical development. It details the key experimental data that defined its efficacy and safety, outlines the protocols for pivotal assays, and illustrates the core scientific principles underpinning its development. This document serves as a technical resource for researchers, scientists, and professionals engaged in antimicrobial drug discovery and development.
Discovery and Lead Optimization
The development of this compound was born out of a dedicated program at Otsuka Pharmaceutical initiated in the early 1990s to discover new anti-TB agents with novel mechanisms of action.[1] The search focused on compounds capable of inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[2][3]
Initial exploration of the nitroimidazole class identified promising candidates. An early lead compound, CGI-17341, a bicyclic 5-nitroimidazooxazole, showed potent in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including MDR strains.[4] However, development of this compound was halted due to concerns over mutagenicity, a common issue with nitro-aromatic compounds.[2][4]
This setback spurred an intensive lead optimization campaign to dissociate the desired antimycobacterial activity from the mutagenic properties. The research culminated in the identification of OPC-67683, a 2-nitro-dihydro-imidazooxazole derivative.[2][4] This new compound retained the potent bactericidal activity of its predecessors but was found to be free of mutagenicity.[2] OPC-67683, later named this compound, demonstrated exceptionally low minimum inhibitory concentrations (MICs) and high efficacy in animal models, positioning it as a promising clinical candidate.[2]
Caption: this compound Discovery and Development Workflow.
Mechanism of Action
This compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effect.[5][6][7] This activation is a key feature that provides selectivity and minimizes host toxicity.
The activation cascade is dependent on a unique metabolic pathway present in mycobacteria but not in mammals: the deazaflavin (F420)-dependent nitroreductase (Ddn) system.[8][9] The process begins when the reduced form of coenzyme F420 (F420H2) provides electrons to the Ddn enzyme (encoded by the gene Rv3547).[8][10] Ddn then reduces the nitro group of this compound. This bioactivation generates reactive nitrogen species, including nitric oxide (NO), and a critical des-nitro intermediate metabolite.[8][9][11]
This reactive intermediate is the ultimate inhibitor of mycolic acid synthesis.[5] It specifically blocks the production of two essential components of the Mtb cell wall: methoxy-mycolic acid and keto-mycolic acid.[5][11][12] By disrupting the synthesis of these mycolic acids, this compound compromises the integrity of the cell wall, leading to bacterial lysis and death.[11] Resistance to this compound is primarily associated with mutations in the genes responsible for the F420 biosynthetic pathway (ddn, fbiA, fbiB, fbiC) which prevent the drug's activation.[8]
References
- 1. Pharmacokinetics and Metabolism of this compound, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of Delamanid
This technical guide provides a comprehensive overview of a concise and protection-group-free chemical synthesis pathway for Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis. The synthesis is based on the work of Sharma et al. (2020), which offers a significant improvement over earlier, more lengthy routes.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Overview of the Synthetic Strategy
The synthesis of this compound, with the chemical name (R)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, is achieved through a sequential, multi-step process.[2][3][4] The key features of this pathway are the avoidance of protecting groups and the use of readily available starting materials, which contributes to an efficient overall process.[1][5] The synthesis involves the sequential construction of key intermediates, culminating in the formation of the this compound molecule. The overall yield for this synthetic route is reported to be 27%.[1][5][6]
Experimental Protocols
The following sections provide a detailed description of the experimental procedures for each major step in the synthesis of this compound.
Step 1: Synthesis of 1-iodo-4-((2-methylallyl)oxy)benzene (Compound 3)
This initial step involves the allylation of 4-iodophenol.
-
Reaction: 4-iodophenol is reacted with 3-chloro-2-methyl-1-propene in the presence of potassium carbonate in dimethylformamide (DMF).
-
Procedure: To a solution of 4-iodophenol (100 mmol) in DMF, potassium carbonate (200.0 mmol) and 3-chloro-2-methyl-1-propene (200.0 mmol) are added. The reaction mixture is stirred at 60 °C.
-
Purification: The product is purified using column chromatography.
Step 2: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol (Compound 5)
This step involves a copper-catalyzed C-N bond formation.
-
Reaction: 1-iodo-4-((2-methylallyl)oxy)benzene is coupled with 4-hydroxypiperidine using a copper iodide and L-proline catalyst system in DMF.
-
Procedure: A mixture of 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine, copper iodide (CuI), and L-proline in DMF is heated.
-
Purification: The resulting intermediate is purified by column chromatography.
Step 3: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine (Compound 8)
This step is a Mitsunobu reaction to form an ether linkage.
-
Reaction: The hydroxyl group of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol is reacted with 4-(trifluoromethoxy)phenol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
-
Procedure: To a solution of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol and 4-(trifluoromethoxy)phenol in THF, PPh3 and DEAD are added, and the reaction is stirred at room temperature for 24 hours.
-
Purification: The product is purified via column chromatography.
Step 4: Synthesis of (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol (Compound 9)
This step is a Sharpless asymmetric dihydroxylation to introduce chirality.
-
Reaction: The alkene in compound 8 is dihydroxylated using AD-mix-β in a mixture of tert-butanol and water.
-
Procedure: Compound 8 is dissolved in a 1:1 mixture of tert-butanol and water, and AD-mix-β is added. The reaction is stirred at 0 °C for 6 hours.
-
Purification: The diol is purified by column chromatography.
Step 5: Synthesis of (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane (Compound 11)
This step involves the formation of a chiral epoxide.
-
Reaction: The diol (Compound 9) is first mesylated and then treated with a base (DBU) to form the epoxide.
-
Procedure: The diol is reacted with mesyl chloride and triethylamine in dichloromethane (DCM) at 0 °C to room temperature. The resulting mesylate is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature for 2 hours.
-
Purification: The epoxide is purified by column chromatography.
Step 6: Synthesis of this compound (Compound II)
The final steps involve the coupling of the chiral epoxide with 2-bromo-4-nitroimidazole and subsequent cyclization.
-
Reaction: The epoxide (Compound 11) is reacted with 2-bromo-4-nitroimidazole in the presence of diisopropylethylamine (DIPEA), followed by cyclization with cesium carbonate in DMF.
-
Procedure: A mixture of the epoxide and 2-bromo-4-nitroimidazole is heated in DIPEA at 115 °C. The resulting intermediate is then treated with cesium carbonate in DMF at 50 °C for 2 hours to yield this compound.
-
Purification: The final product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound Intermediates.
| Step | Starting Material(s) | Key Reagents and Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-iodophenol, 3-chloro-2-methyl-1-propene | K₂CO₃, DMF | 60 | - | 1-iodo-4-((2-methylallyl)oxy)benzene | 97 |
| 2 | 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine | CuI, L-Proline, DMF | - | 10-24 | 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol | 81 |
| 3 | 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol, 4-(trifluoromethoxy)phenol | PPh₃, DEAD, THF | rt | 24 | 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine | 70 |
| 4 | 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine | AD-mix-β, t-BuOH:H₂O (1:1) | 0 | 6 | (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol | 89 |
| 5 | (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol | 1. MsCl, Et₃N, DCM2. DBU | 0 to rt | 2 | (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane | 82 |
| 6a | (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane, 2-bromo-4-nitroimidazole | DIPEA | 115 | - | Intermediate Amine | - |
| 6b | Intermediate Amine | Cs₂CO₃, DMF | 50 | 2 | This compound | 70 |
Note: '-' indicates data not explicitly specified in the provided search results. 'rt' denotes room temperature.
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical synthesis pathway of this compound.
Caption: Chemical synthesis pathway of this compound.
This guide provides a detailed framework for the synthesis of this compound, which can be a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented pathway offers an efficient and concise route to this important anti-tuberculosis agent.
References
- 1. A concise and sequential synthesis of the nitroimidazooxazole based drug, this compound and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 681492-22-8|(R)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. checkorphan.org [checkorphan.org]
- 5. A concise and sequential synthesis of the nitroimidazooxazole based drug, this compound and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Delamanid in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid, a dihydro-nitroimidazooxazole derivative, is a potent anti-tuberculosis agent with a novel mechanism of action, making it a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is crucial for the design of future preclinical and clinical studies, and for optimizing the therapeutic use of this important drug. This compound is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Rv3547) of Mycobacterium tuberculosis.[1] This activation leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and dogs. These studies have provided essential data on its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption
This compound exhibits oral bioavailability in the range of 35% to 60% in animal models, including mice, rats, and dogs.[1]
Distribution
This compound is highly protein-bound, with over 97% binding to plasma proteins.[1] It demonstrates extensive tissue distribution. Studies in rats have shown that this compound distributes broadly to various tissues, including the lungs and brain.[4][5][6] The concentration of this compound in lung tissue is a critical factor for its efficacy against pulmonary tuberculosis. In mice, the ratio of this compound concentration in lung tissue to that in plasma (Kp) ranges from 1.9 to 3.0, depending on the administered dose.[7]
Metabolism
The metabolism of this compound is primarily mediated by plasma albumin, a unique characteristic among anti-tuberculosis drugs.[1][4][8] To a lesser extent, hepatic cytochrome P450 enzymes, including CYP3A4, CYP1A1, CYP2D6, and CYP2E1, may be involved.[1] The metabolism by albumin is a key factor influencing the pharmacokinetic profile of this compound.[8]
Excretion
The primary route of excretion for this compound and its metabolites is through the feces.
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.
Table 1: Single Intravenous Dose Pharmacokinetics of this compound (3 mg/kg) [4]
| Parameter | Mouse | Rat | Dog |
| C0 (ng/mL) | 1,198.9 | 13,923.4 | 1,320.6 |
| AUCt (ng·h/mL) | 13,388 | - | - |
Table 2: Single Oral Dose Pharmacokinetics of this compound in Mice [7]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | T1/2 (h) |
| 0.625 | - | - | - | - |
| 2.5 | - | - | - | - |
| 10 | - | - | - | - |
(Note: Specific Cmax, Tmax, AUC, and T1/2 values for oral dosing in mice were not consistently available in the provided search results and would require further specific study data to populate completely.)
Pharmacodynamics
The pharmacodynamic activity of this compound is primarily characterized by its potent bactericidal effect against Mycobacterium tuberculosis. The key pharmacodynamic parameter linked to its efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC0–24/MIC).[7]
In Vivo Efficacy
Preclinical studies in murine models of chronic tuberculosis have demonstrated a dose-dependent reduction in M. tuberculosis colony-forming units (CFU) in the lungs.[1] this compound has shown potent activity against both drug-susceptible and drug-resistant strains.[9]
Table 3: In Vivo Efficacy of this compound in Murine Models
| Parameter | Value | Reference |
| Dose for 95% CFU reduction | 0.625 mg/kg | [1][3] |
| CFU reduction at 2.5 mg/kg (3 weeks) | ~2 log10 | [10] |
| CFU reduction in liver, spleen, and lungs (>99%) | ~1.625 mg/kg (oral) | [4][6] |
This compound's efficacy is not limited to the lungs; it has also demonstrated potent inhibition of M. tuberculosis growth in the liver and spleen in a mouse model.[4][6] Combination therapy studies in mice have shown that a regimen including this compound, bedaquiline, and linezolid is more effective than the standard first-line regimen (isoniazid, rifampicin, pyrazinamide, and ethambutol).[10][11][12]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data. Below are outlines of key experimental methodologies used in the evaluation of this compound.
Animal Models
-
Murine Model of Chronic Tuberculosis:
-
Infection: Female BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to establish a chronic lung infection.[10][13]
-
Treatment Initiation: Therapy with this compound or control agents is typically initiated several weeks post-infection to allow for the development of a chronic infection.[10]
-
Drug Administration: this compound is administered orally, often by gavage. The vehicle for administration should be well-defined (e.g., a solution in dimethyl sulfoxide).[4]
-
Efficacy Assessment: At specified time points, mice are euthanized, and the lungs and other organs (spleen, liver) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).[10]
-
Analytical Method for this compound Quantification (LC-MS/MS)
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in biological matrices.[14][15]
-
Sample Preparation:
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is employed for separation.[14]
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Multiple reaction monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[14]
-
Hollow Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro model that allows for the simulation of human-like pharmacokinetic profiles and the study of drug efficacy and the emergence of resistance over time.[16]
-
System Setup: The model consists of a hollow fiber cartridge with a semi-permeable membrane that separates the bacterial culture from a central reservoir.
-
Inoculation: The extracapillary space of the cartridge is inoculated with M. tuberculosis.
-
Drug Administration: this compound is infused into the central reservoir to mimic the desired pharmacokinetic profile (e.g., Cmax and half-life).
-
Sampling and Analysis: Samples are collected from the extracapillary space over time to determine the bacterial load (CFU) and to assess the emergence of drug resistance.[16]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Preclinical Efficacy Evaluation Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
The preclinical pharmacokinetic and pharmacodynamic data for this compound provide a strong foundation for its clinical use in the treatment of MDR-TB. Its unique mechanism of action, potent bactericidal activity, and favorable distribution to the lungs underscore its importance in the current anti-tuberculosis armamentarium. The detailed experimental protocols and data summarized in this guide are intended to facilitate further research and development efforts aimed at optimizing this compound-containing regimens and exploring its full therapeutic potential. Continued investigation into its long-term safety and efficacy in various patient populations remains a priority.
References
- 1. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 4. Prediction of Human Pharmacokinetic Profiles of the Antituberculosis Drug this compound from Nonclinical Data: Potential Therapeutic Value against Extrapulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Cumulative Fraction of Response for Once- and Twice-Daily this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Metabolism of this compound, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of this compound for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of this compound in Mouse Plasma and Lung [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Molecular Target Identification of Delamanid's Active Metabolites: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Delamanid is a critical therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is entirely dependent on its conversion to active metabolites. A comprehensive understanding of the molecular targets of these metabolites is paramount for optimizing its clinical use, anticipating resistance mechanisms, and developing next-generation therapeutics. This technical guide provides an in-depth overview of the bioactivation of this compound, the identification of its molecular targets within Mycobacterium tuberculosis, its metabolic fate in humans, and the experimental methodologies central to these discoveries.
Bioactivation and Molecular Targets in Mycobacterium tuberculosis
This compound's antimycobacterial activity is not inherent but is unlocked through a reductive activation process specific to mycobacteria. This process generates reactive metabolites that are the true effectors of the drug's bactericidal action.
1.1. The F420-Dependent Bioactivation Pathway
The activation of this compound is critically dependent on the mycobacterial deazaflavin (F420) coenzyme system. The key enzyme in this pathway is the F420-dependent deazaflavin-dependent nitroreductase (Ddn), encoded by the gene Rv3547.[1][2] Ddn utilizes the reduced form of coenzyme F420 (F420H₂) to reduce this compound's nitro group.[3] This enzymatic reaction produces a cascade of reactive nitrogen species, including a crucial des-nitro intermediate and nitric oxide (NO), which are highly cytotoxic to the bacterium.[1][2][4] Resistance to this compound is frequently linked to mutations in the genes responsible for the biosynthesis and recycling of coenzyme F420 (fbiA, fbiB, fbiC, fgd1) or in the Ddn enzyme itself, which prevents the prodrug's activation.[3][4][5]
1.2. Primary Molecular Target: Mycolic Acid Synthesis
The principal mechanism of action of activated this compound is the inhibition of mycolic acid synthesis.[6] Specifically, the reactive metabolites disrupt the production of crucial cell wall components: methoxy-mycolic and keto-mycolic acids.[1][4] Mycolic acids are long-chain fatty acids that form the distinctive outer layer of mycobacteria, providing a robust barrier against hydrophilic drugs and host immune responses. By inhibiting their synthesis, this compound's metabolites compromise the structural integrity of the cell wall, ultimately leading to bacterial lysis and death.[1]
1.3. Additional Molecular Target: DprE2
Recent research has identified an additional molecular target for the activated metabolites of nitroimidazole drugs, including this compound. The enzyme DprE2, a subunit of decaprenylphosphoribose-2'-epimerase, has been confirmed as a target.[3] This enzyme is also involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan pathway. The inhibition of DprE2 represents a secondary mechanism by which this compound's metabolites exert their potent antimycobacterial effects.
Metabolism in Humans and Toxicological Implications
In contrast to its activation within mycobacteria, this compound undergoes a distinct metabolic pathway in humans, primarily mediated by plasma proteins rather than hepatic enzymes. This pathway leads to metabolites that are largely inactive against M. tuberculosis but are associated with the drug's main safety concern.
2.1. Albumin-Mediated Metabolism
This compound is unique in that its primary metabolism is initiated by serum albumin.[7][8] Albumin catalyzes the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of this compound.[8][9] This reaction produces the main circulating metabolite, DM-6705.[10][11] This initial step is considered the crucial starting point for the entire human metabolic cascade of the drug.[11]
2.2. Subsequent CYP-Mediated Pathways
Following its formation, DM-6705 serves as a substrate for further metabolism, which can involve cytochrome P450 enzymes, particularly CYP3A4.[7][11] These subsequent reactions include hydroxylation of the oxazole moiety to form metabolite M2, followed by oxidation to a ketone form, M3.[2][11] In total, at least eight metabolites (M1-M8) have been identified in human plasma.[11] While these metabolites lack significant antimycobacterial activity, DM-6705 is clinically relevant as it is the primary contributor to QT interval prolongation, a known side effect of this compound, through its inhibition of the hERG cardiac potassium channel.[2][12]
Quantitative Data Summary
Quantitative analysis is essential for characterizing the potency and potential off-target effects of this compound and its metabolites.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value Range | Reference Strain(s) | Citation(s) |
|---|---|---|---|
| Minimum Inhibitory Conc. (MIC) | 0.006 - 0.024 µg/mL | Various clinical isolates | [2] |
| Minimum Inhibitory Conc. (MIC) | 0.001 - 0.05 µg/mL | Clinical & reference strains | [4] |
| Required Dose (95% CFU reduction) | 0.625 mg/kg | In vivo (murine model) |[4] |
Note: Quantitative binding data (e.g., Kᵢ, Kₔ) for the reactive mycobacterial metabolites are not available in the literature, likely due to their transient and highly reactive nature, which makes them exceedingly difficult to isolate for direct binding assays.
Table 2: In Vitro Inhibition of Human ABC Transporters by this compound and Metabolites
| Compound | Transporter | Test Concentration | Inhibition (%) | Citation(s) |
|---|---|---|---|---|
| This compound | P-gp (MDR1) | 5 µmol/L | 10.9 | [13] |
| This compound | BCRP | 5 µmol/L | 4.8 | [13] |
| Metabolite M1 (DM-6705) | P-gp (MDR1) | 10 µmol/L | 30.2 | [13] |
| Metabolite M1 (DM-6705) | BCRP | 10 µmol/L | 1.8 | [13] |
| Metabolite M2 | P-gp (MDR1) | 10 µmol/L | 17.1 | [13] |
| Metabolite M2 | BCRP | 10 µmol/L | 14.7 |[13] |
Experimental Protocols for Target Identification
Identifying the molecular targets of a reactive metabolite requires a multi-pronged approach combining genetic, proteomic, and biochemical strategies.
4.1. Protocol: Genetic Approach - Identification of Resistance Mutations
This method leverages the power of natural selection to pinpoint genes essential for a drug's mechanism of action.
-
Culture and Selection: Plate a high density of M. tuberculosis H37Rv on Middlebrook 7H11 agar containing this compound at 4x to 8x the MIC. Incubate at 37°C for 3-4 weeks.
-
Isolate Resistant Colonies: Pick individual colonies that appear on the drug-containing plates. Re-streak on both drug-free and drug-containing plates to confirm the resistance phenotype.
-
Genomic DNA Extraction: From a liquid culture of a confirmed resistant isolate, extract high-quality genomic DNA using a standard enzymatic lysis and phenol-chloroform extraction method.
-
Whole Genome Sequencing (WGS): Prepare a sequencing library from the extracted gDNA. Perform WGS using an Illumina platform to achieve >50x coverage.
-
Bioinformatic Analysis: Align the sequencing reads to the M. tuberculosis H37Rv reference genome. Use variant calling software (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.
-
Target Gene Identification: Compare the identified mutations against a list of known this compound resistance genes (ddn, fgd1, fbiA, fbiB, fbiC). Novel, recurrent mutations in other genes may indicate new targets or mechanisms of action.[5]
-
Validation: To confirm that a mutation causes resistance, complement the mutant strain with a wild-type copy of the gene on an integrative plasmid and test for restoration of susceptibility.[5]
4.2. Protocol: Proteomic Approach - Comparative Quantitative Proteomics
This protocol aims to identify molecular targets by observing changes in protein expression in response to drug treatment.
-
Sample Preparation: Grow parallel liquid cultures of M. tuberculosis. Treat one set with this compound at 1x MIC for a defined period (e.g., 24 hours), leaving the other as an untreated control.
-
Protein Extraction: Harvest the bacterial cells by centrifugation. Lyse the cells using bead beating in a lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.
-
Protein Digestion: Determine the protein concentration of the lysate (e.g., BCA assay). Take a standardized amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a platform like MaxQuant or Proteome Discoverer. Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the treated and control samples. Identify proteins that are significantly up- or down-regulated in response to this compound. Proteins in the mycolic acid synthesis pathway would be expected to show altered expression.
Conclusion
The molecular action of this compound is a tale of two distinct metabolic pathways. Within M. tuberculosis, it is a potent prodrug activated by a specific mycobacterial enzyme system to generate reactive metabolites that cripple cell wall synthesis by targeting mycolic acid production and the DprE2 enzyme. In humans, it is transformed by serum albumin into metabolites that, while inactive against the bacteria, are responsible for potential cardiac side effects. A thorough understanding of these pathways, supported by the genetic and proteomic methodologies outlined herein, is fundamental to the ongoing effort to combat drug-resistant tuberculosis and design safer, more effective treatments for the future.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to this compound, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Mechanism of this compound, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Liquid chromatography-tandem mass spectrometry analysis of this compound and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Metabolism of this compound, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 13. Antitubercular Agent this compound and Metabolites as Substrates and Inhibitors of ABC and Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Delamanid's In Vitro Activity Against Mycobacterium kansasii and Mycobacterium bovis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delamanid, a bicyclic nitroimidazole derivative, is a critical component in the treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its mechanism, which involves the inhibition of mycolic acid synthesis, has prompted investigations into its efficacy against non-tuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the in vitro activity of this compound against two significant NTM species: Mycobacterium kansasii, a common cause of pulmonary disease, and Mycobacterium bovis, a member of the Mycobacterium tuberculosis complex. This document synthesizes available quantitative data, details the experimental protocols for susceptibility testing, and illustrates the biochemical pathways governing the drug's action and resistance mechanisms.
Mechanism of Action
This compound is a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its bactericidal effect.[1][2][3] The activation process is a multi-step cascade dependent on the deazaflavin (F420) coenzyme system, which is unique to mycobacteria and a few other prokaryotes.
Activation Pathway:
-
Uptake: this compound enters the mycobacterial cell.
-
Reduction by Ddn: The deazaflavin-dependent nitroreductase (Ddn), encoded by the ddn (Rv3547) gene, reduces the nitro group of this compound.[4][5][6] This is the primary activation step.
-
Formation of Reactive Intermediates: This reduction generates reactive nitrogen species, including nitric oxide (NO), and a des-nitro intermediate metabolite.[2][4][7]
-
Inhibition of Mycolic Acid Synthesis: The activated metabolites specifically inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential lipids for the integrity of the mycobacterial cell wall.[1][8][9] This disruption leads to cell lysis.
The reliance on the F420 system provides this compound with a narrow spectrum of activity, primarily targeting mycobacteria.[10]
Quantitative In Vitro Activity
Studies consistently demonstrate that this compound has potent in vitro activity against M. kansasii, often showing lower Minimum Inhibitory Concentrations (MICs) compared to other pathogenic NTMs like the Mycobacterium avium complex (MAC).[11][12][13] Its activity against M. bovis is comparable to its potent effects on M. tuberculosis.[4]
Data Summary: Mycobacterium kansasii
The following table summarizes the in vitro susceptibility of M. kansasii to this compound from published studies.
| Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Not Specified | ~0.1 | Not Reported | Not Reported | [4][10] |
| 251 (NTM cohort) | Not Specified | 0.25 | 1.0 | [11] |
Note: Data for M. kansasii is less extensive than for M. tuberculosis. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Data Summary: Mycobacterium bovis
M. bovis, being part of the M. tuberculosis complex, is highly susceptible to this compound.
| Strain | Growth State | MIC (mg/L) | Reference |
| M. bovis | Growing | 0.016 | [4] |
| M. bovis | Dormant | 0.04 | [4] |
| M. bovis BCG | Not Specified | Spontaneous resistance frequency: 2.51 × 10⁻⁵ to 3.95 × 10⁻⁵ | [10] |
Experimental Protocols for Susceptibility Testing
The standard method for determining the MIC of this compound against mycobacteria is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Broth Microdilution Method
-
Isolate Preparation: Mycobacterial isolates are cultured in appropriate liquid media (e.g., Middlebrook 7H9) to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: this compound is prepared and serially diluted in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.[12] Concentration ranges typically span from as low as 0.0005 µg/mL to 32 µg/mL or higher to capture the full range of susceptibility.[5]
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells (positive for growth, negative for contamination) are included on each plate.
-
Incubation: Plates are sealed and incubated at 37°C. Incubation times vary depending on the species' growth rate; typically 5 days for M. kansasii.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. Growth inhibition can be assessed visually or through the use of a redox indicator, such as resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).[5][14] A color change (e.g., from blue to pink for resazurin) indicates metabolic activity and therefore bacterial growth.
Mechanisms of Resistance
Resistance to this compound is intrinsically linked to its activation pathway. Mutations in the genes responsible for the synthesis and recycling of coenzyme F420 can prevent the conversion of the this compound prodrug into its active form, rendering the drug ineffective.[15][16]
The primary genes associated with this compound resistance are:
-
ddn (Rv3547): Encodes the F420-dependent nitroreductase that performs the initial activation step. Mutations here are a common cause of resistance.[4][15][17]
-
fgd1: Encodes an F420-dependent glucose-6-phosphate dehydrogenase, which is essential for recycling F420 into its active, reduced state.[15][17]
-
fbiA, fbiB, fbiC: These genes encode enzymes critical for the biosynthesis of coenzyme F420 itself.[15][17][18] Mutations in any of these can halt the production of the necessary coenzyme.
Notably, because this compound and the related nitroimidazole pretomanid share the same activation pathway, cross-resistance is a significant concern.[6]
Discussion and Future Directions
The available in vitro data strongly suggest that this compound is a potent agent against M. kansasii and M. bovis. Its activity against M. kansasii is particularly noteworthy, as this NTM can cause serious pulmonary disease resembling tuberculosis, and treatment options can be limited.[11][19][20] For M. bovis, this compound's efficacy is expected given its proven role in treating infections caused by other members of the M. tuberculosis complex.
Key Considerations for Researchers:
-
Standardized Breakpoints: A critical gap is the lack of established clinical breakpoints for this compound against NTMs. Future research should aim to correlate in vitro MIC values with clinical outcomes to define susceptibility thresholds.
-
In Vivo Efficacy: While in vitro data are promising, in vivo studies using animal models of M. kansasii and M. bovis infection are necessary to confirm this compound's therapeutic potential and establish optimal dosing regimens.
-
Resistance Surveillance: As with any antimicrobial, the potential for resistance development is a concern. Surveillance for mutations in the F420 pathway genes in clinical isolates of M. kansasii and M. bovis will be crucial, especially if this compound usage expands to NTM infections.
-
Combination Therapy: Research into synergistic or additive effects of this compound with other anti-mycobacterial agents is warranted to develop effective multi-drug regimens for NTM infections.
Conclusion
This compound exhibits significant in vitro bactericidal activity against Mycobacterium kansasii and Mycobacterium bovis. Its unique F420-dependent activation mechanism provides a targeted approach to inhibiting mycolic acid synthesis. While the current data are encouraging, further research is required to translate these in vitro findings into clinical practice, including the establishment of standardized susceptibility testing protocols, determination of clinical breakpoints, and evaluation of in vivo efficacy in appropriate models. For drug development professionals, this compound serves as a promising candidate for repurposing and a valuable scaffold for the development of next-generation nitroimidazoles targeting both tuberculous and non-tuberculous mycobacterial diseases.
References
- 1. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Bedaquiline and this compound against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Bedaquiline and this compound against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of resistance to this compound, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Resistance: Update and Clinical Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Therapy for Mycobacterium kansasii Infection: Beyond 2018 [frontiersin.org]
- 20. Mycobacterium Kansasii Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
Methodological & Application
Delamanid In Vitro Susceptibility Testing Protocols for Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Mycobacterium tuberculosis to Delamanid. The methodologies described are based on established phenotypic drug susceptibility testing (DST) methods, including the agar proportion method, the BACTEC™ MGIT™ 960 system, and the Resazurin Microtitre Assay (REMA).
Introduction
This compound is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Accurate and reproducible in vitro susceptibility testing is essential for guiding clinical decisions and monitoring the emergence of resistance. This compound is a pro-drug that requires activation by the F420-dependent nitroreductase enzyme system within M. tuberculosis. Mutations in the genes involved in this pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound susceptibility testing against M. tuberculosis.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Parameter | Agar Proportion Method (μg/mL) | Resazurin Microtitre Assay (REMA) (mg/L) | BACTEC™ MGIT™ 960 (mg/L) |
| MIC50 | 0.004[1][2] | Not Widely Reported | Not Widely Reported |
| MIC90 | 0.012[1][2] | Not Widely Reported | Not Widely Reported |
| MIC Range (Susceptible) | 0.001 - 0.05[1][2][3] | 0.0005 - 0.03[4] | 0.002 - 0.06[4] |
| MIC Range (Resistant) | >0.2 | >32.0[4] | >16.0[4] |
Table 2: Proposed Critical Concentrations for this compound Susceptibility Testing
| Method | Critical Concentration |
| Agar Proportion Method | 0.2 µg/mL[1][2][5] |
| Resazurin Microtitre Assay (REMA) | 0.125 mg/L[4][6][7][8] |
| BACTEC™ MGIT™ 960 | 0.125 mg/L[4][6][7][8] |
This compound Activation Pathway
This compound is a pro-drug that requires metabolic activation to exert its anti-tubercular effect. This process is dependent on the mycobacterial F420 co-enzyme biosynthesis and redox cycling pathway. Mutations in the genes encoding enzymes in this pathway can lead to this compound resistance.
Caption: this compound activation pathway in M. tuberculosis.
Experimental Protocols
Agar Proportion Method
The agar proportion method is considered the gold standard for phenotypic DST of M. tuberculosis.[9]
Workflow for Agar Proportion Method
Caption: Workflow for the Agar Proportion Method.
Materials:
-
Middlebrook 7H10 or 7H11 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
M. tuberculosis isolate
-
Sterile plates, tubes, and pipettes
Procedure:
-
Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.[1] Autoclave and cool to 50-55°C before adding 10% OADC enrichment.[1]
-
This compound Stock Solution: Dissolve this compound powder in DMSO to create a stock solution.[1] Further dilutions should be made in sterile distilled water to achieve the desired final concentrations in the agar.
-
Drug-Containing and Drug-Free Plates: Add the appropriate volume of diluted this compound to the molten agar to reach the final desired concentrations (e.g., a range from 0.001 to 8 µg/mL).[1] Prepare drug-free control plates with the same concentration of DMSO as the drug-containing plates.[1] Dispense the agar into plates and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. Prepare serial 10-fold dilutions of this suspension.
-
Inoculation: Inoculate the drug-containing and drug-free plates with 100 µL of two different dilutions (e.g., 10-2 and 10-4) of the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Interpretation: The critical concentration is the lowest concentration of this compound that inhibits more than 99% of the bacterial population. Calculate the percentage of resistant colonies by dividing the colony count on the drug-containing medium by the colony count on the drug-free medium and multiplying by 100.
BACTEC™ MGIT™ 960 System
This semi-automated system provides a more rapid determination of this compound susceptibility.
Workflow for BACTEC™ MGIT™ 960
Caption: Workflow for the BACTEC™ MGIT™ 960 System.
Materials:
-
BACTEC™ MGIT™ 960 instrument
-
MGIT™ tubes
-
MGIT™ Growth Supplement
-
This compound powder
-
Sterile distilled water
-
M. tuberculosis isolate grown in a MGIT™ tube
Procedure:
-
This compound Stock and Working Solutions: Prepare a stock solution of this compound in an appropriate solvent and make further dilutions in sterile distilled water to achieve the desired final concentration in the MGIT tube. A range of concentrations from 16.0 to 0.0005 mg/L has been used in studies.[4]
-
Inoculum Preparation: Use a positive MGIT culture of the M. tuberculosis isolate that is within 1 to 5 days of being flagged as positive. The inoculum should be diluted according to the manufacturer's instructions.
-
Tube Preparation: For each isolate, label one MGIT tube as the growth control (GC) and one for each this compound concentration being tested.
-
Reconstitution of Tubes: Aseptically add 0.8 mL of the MGIT Growth Supplement to each tube.
-
Drug Addition: Add the appropriate volume of the this compound working solution to the drug-containing tubes to achieve the final test concentration. Add the same volume of drug-free solvent to the GC tube.
-
Inoculation: Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared bacterial suspension.
-
Incubation and Analysis: Place the tubes in the BACTEC™ MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for fluorescence. The time to positivity of the drug-containing tubes is compared to the GC tube to determine susceptibility or resistance.[10]
Resazurin Microtitre Assay (REMA)
REMA is a colorimetric method that is well-suited for higher throughput screening.
Workflow for Resazurin Microtitre Assay (REMA)
Caption: Workflow for the Resazurin Microtitre Assay (REMA).
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
This compound powder
-
Resazurin sodium salt
-
Sterile distilled water
-
M. tuberculosis isolate
Procedure:
-
This compound Dilutions: Prepare serial dilutions of this compound in the 96-well plate using Middlebrook 7H9 broth. A concentration range of 32.0 to 0.0005 mg/L has been described.[4] Include drug-free control wells.
-
Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth and adjust the turbidity.
-
Inoculation: Add the inoculum to each well of the microplate. The final inoculum concentration should be approximately 5 x 105 CFU/mL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: Prepare a sterile solution of resazurin and add it to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[11][12]
Quality Control
For all methods, it is imperative to include a well-characterized, this compound-susceptible strain of M. tuberculosis, such as H37Rv, as a quality control measure in each batch of tests. The resulting MIC for the quality control strain should fall within a predefined acceptable range. For the H37Rv strain, MIC values between 0.002 and 0.012 µg/ml have been reported for the agar proportion method.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound susceptibility testing of Mycobacterium tuberculosis using the resazurin microtitre assay and the BACTEC™ MGIT™ 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Delamanid-resistant M. tuberculosis strain in the lab
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing instructions on how to create drug-resistant strains of M. tuberculosis would violate my safety policies. This type of information could be misused and has the potential to cause significant harm.
My safety guidelines prohibit me from providing information that could be used to create or enhance biological threats. This includes, but is not limited to, instructions for increasing a pathogen's resistance to treatments.
I can, however, provide information on related topics that are safe and beneficial, such as:
-
The mechanism of action of Delamanid and other tuberculosis drugs.
-
The importance of biosafety level 3 (BSL-3) laboratories for working with M. tuberculosis.
-
The current state of tuberculosis research and the development of new treatments.
-
The public health challenges posed by drug-resistant tuberculosis.
Application Notes and Protocols for Testing Delamanid Efficacy in Murine Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Delamanid, a critical drug for treating multidrug-resistant tuberculosis (MDR-TB), using established murine models. The following sections detail experimental design, animal models, drug administration, and endpoint analysis to ensure reproducible and reliable results.
Data Presentation: this compound Efficacy in Murine Models
The following tables summarize the quantitative efficacy of this compound as monotherapy and in combination regimens in reducing Mycobacterium tuberculosis burden in the lungs and spleens of infected mice.
Table 1: Efficacy of this compound Monotherapy in BALB/c Mice
| Dosage (mg/kg) | Treatment Duration | Organ | Bacterial Load Reduction (log₁₀ CFU) | Reference |
| 0.625 | 28 days | Lungs | ≥1.95 | [1] |
| 1.25 | 3 weeks | Lungs | ~2.0 | [2] |
| 2.5 | 3 weeks | Lungs | ~2.0 | [2] |
| 2.5 | 28 days | Lungs | ~2.5 | [2] |
| 5.0 | 3 weeks | Lungs | ~2.0 | [2] |
| 10 | 4 weeks | Lungs | 2.994 | [3] |
| 100 | 4 weeks | Lungs | ~1.0 | [2] |
CFU: Colony-Forming Units
Table 2: Efficacy of this compound in Combination Therapy in BALB/c Mice
| Treatment Regimen | Dosage (mg/kg) | Treatment Duration | Organ | Outcome | Reference |
| BDL | B: 25, D: 2.5, L: 100 | 8 weeks | Lungs | Culture negativity achieved | [2] |
| HRZE (Standard) | H: 25, R: 10, Z: 150, E: 100 | 20 weeks | Lungs | Culture negativity achieved | [2] |
| This compound + Rifampicin + Isoniazid | Not Specified | 6 months | Lungs | 0/6 mice had detectable CFU vs. 4/5 in standard treatment | [4] |
B: Bedaquiline, D: this compound, L: Linezolid, H: Isoniazid, R: Rifampin, Z: Pyrazinamide, E: Ethambutol
Experimental Protocols
This section provides a detailed methodology for conducting this compound efficacy studies in a murine model of chronic tuberculosis.
1. Animal Model and Husbandry
-
Mouse Strain: Specific pathogen-free female BALB/c mice, 8-10 weeks old.[5]
-
Acclimatization: House mice in a BSL-3 facility for at least one week prior to infection.
-
Housing: Maintain mice in individually ventilated cages with sterile food and water ad libitum.
2. Mycobacterium tuberculosis Strain and Culture
-
Strain: Mycobacterium tuberculosis H37Rv or a clinical isolate (e.g., Beijing genotype).[2]
-
Culture: Grow mycobacteria in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80 at 37°C with shaking.[6]
3. Murine Infection Protocol (Aerosol Model)
-
Objective: To establish a chronic pulmonary tuberculosis infection.
-
Apparatus: Use a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[5][7]
-
Inoculum Preparation: Dilute a mid-log phase culture of M. tuberculosis in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Infection Procedure:
-
Place mice in the exposure chamber.
-
Nebulize the bacterial suspension to deliver a low dose of approximately 50-100 CFU per mouse lung.[5][8]
-
After exposure, maintain a 5-minute air wash before removing the animals.[7]
-
Confirm the initial bacterial load by sacrificing a subset of mice (n=3) 24 hours post-infection and enumerating CFU in the lung homogenates.
-
4. This compound Preparation and Administration
-
Formulation: Suspend this compound in a vehicle of 5% gum arabic in sterile water.[1]
-
Administration Route: Oral gavage.[3]
-
Dosage and Schedule: Administer this compound daily or as per the experimental design (e.g., 2.5 mg/kg, once daily).[2]
-
Treatment Initiation: Begin treatment 4-6 weeks post-infection to allow for the establishment of a chronic infection.
5. Assessment of this compound Efficacy
-
Primary Endpoint: Reduction in bacterial load (CFU) in the lungs and spleen.
-
Procedure:
-
At specified time points during and after treatment, euthanize mice by an approved method.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in sterile PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates in sterile PBS.
-
Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the visible colonies and calculate the CFU per organ.
-
-
Data Analysis: Express the data as the mean log₁₀ CFU ± standard deviation. Compare treatment groups to the untreated control group to determine the reduction in bacterial load.
Visualizations
This compound Activation and Mycolic Acid Synthesis Inhibition Pathway
Caption: this compound activation pathway in M. tuberculosis.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for murine model efficacy testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cumulative Fraction of Response for Once- and Twice-Daily this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system | PLOS One [journals.plos.org]
- 7. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-low Dose of Mycobacterium tuberculosis Aerosol Creates Partial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guinea Pig Model for Studying Delamanid's Effect on Latent Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the guinea pig model to investigate the efficacy of Delamanid against latent tuberculosis (TB) infection. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.
Introduction
The guinea pig is a highly suitable animal model for studying tuberculosis as it develops lung lesions with characteristics similar to human TB, including necrosis, mineralization, and hypoxic granulomas that can induce bacterial dormancy.[1] This makes it an excellent model for evaluating the sterilizing activity of new anti-TB drugs against persistent mycobacteria.[1] this compound, a nitro-dihydro-imidazooxazole derivative, is a potent anti-TB drug that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[2][3] It is a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis.[2] this compound has demonstrated significant bactericidal activity against both replicating and dormant bacilli in vitro and in vivo.[4][5][6]
Experimental Protocols
Establishment of Latent Tuberculosis Infection in Guinea Pigs
This protocol describes the establishment of a latent TB infection in guinea pigs, which is essential for studying the efficacy of drugs targeting dormant bacteria.
Materials:
-
Specific pathogen-free Dunkin-Hartley guinea pigs
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Aerosol exposure chamber
-
PPD (Purified Protein Derivative) tuberculin
-
Calipers for skin test measurement
-
Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Prepare a bacterial suspension to deliver a low dose of approximately 10-50 colony-forming units (CFU) via aerosol exposure.[7]
-
Aerosol Infection: Expose guinea pigs to the M. tuberculosis aerosol in a calibrated exposure chamber to achieve a low-dose inhalation infection.[7]
-
Establishment of Latency: House the infected animals in a BSL-3 facility. Latency is typically established over a period of several weeks to months, characterized by a stable bacterial load in the lungs and spleen without overt signs of disease.[8][9] Some models use a subcutaneous inoculation of 100-1,000 CFU.[8][10]
-
Confirmation of Latent Infection:
-
Tuberculin Skin Test (TST): Perform a TST by intradermally injecting PPD. A positive reaction (induration of ≥10 mm) indicates an established infection.[8][11]
-
Bacterial Load: At selected time points, euthanize a subset of animals to determine the CFU counts in the lungs and spleen to confirm a stable, non-replicating bacterial population.
-
This compound Treatment Protocol
This protocol details the administration of this compound to guinea pigs with latent TB infection.
Materials:
-
This compound (OPC-67683)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Groups: Randomly assign latently infected guinea pigs to different treatment groups:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing and Administration: Administer this compound orally via gavage. A daily dose of 100 mg/kg body weight has been shown to be effective in the guinea pig model.[4][5] Treatment duration can range from 4 to 8 weeks.[4][5]
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights regularly.
Efficacy Evaluation
This protocol outlines the methods to assess the effectiveness of this compound treatment.
Materials:
-
Sterile dissection tools
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Incubator at 37°C
-
Formalin (10%) for histopathology
-
Microscope
Procedure:
-
Necropsy: At the end of the treatment period, euthanize the animals. Aseptically remove the lungs and spleen.
-
Bacteriological Analysis:
-
Homogenize a portion of the lungs and spleen in PBS.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
-
-
Histopathology:
-
Fix a portion of the lungs in 10% formalin.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.
-
Examine the sections microscopically to assess the extent of granulomatous inflammation and the presence of mycobacteria within the lesions. Histological examination can confirm that this compound kills TB bacilli within hypoxic lesions.[4][5][6]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Condition | Target Bacilli | Effective Concentration | Reference |
| Aerobic | Replicating | ≥ 0.016 mg/L | [4] |
| Anaerobic | Dormant | ≥ 0.4 mg/L | [4] |
Table 2: In Vivo Efficacy of this compound in the Guinea Pig Model
| Treatment Group | Dose (mg/kg) | Duration (weeks) | Log10 CFU Reduction in Lungs (vs. Control) | Reference |
| This compound | 100 | 4 | Strong bactericidal activity | [4][5] |
| This compound | 100 | 8 | Strong bactericidal activity, no CFU retrieved from lung homogenates after treatment | [5][12] |
| Standard Regimen (INH+RIF+PZA) | Varies | 8 | Similar to this compound (100 mg/kg) | [12] |
INH: Isoniazid, RIF: Rifampin, PZA: Pyrazinamide
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Reference |
| Guinea Pig | 10 mg/kg (single oral) | Lower than human | - | - | [1][5] |
| Guinea Pig | 100 mg/kg (human-equivalent) | 0.53 | - | - | [5] |
| Human | 100 mg BID | - | 4-5 | - | [1][3] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, BID: Twice a day
Mandatory Visualizations
This compound's Mechanism of Action
This compound is a prodrug that requires activation by the F420 coenzyme-dependent nitroreductase enzyme (Ddn) within Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, ultimately leading to cell death.[2][3][13]
Caption: this compound's activation pathway and its inhibitory effect on mycobacterial cell wall synthesis.
Experimental Workflow for Evaluating this compound in the Guinea Pig Model
The following diagram illustrates the key steps involved in assessing the efficacy of this compound against latent TB in guinea pigs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Kills Dormant Mycobacteria <i>In Vitro</i> and in a Guinea Pig Model of Tuberculosis [ouci.dntb.gov.ua]
- 7. The Guinea Pig as a Model of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a guinea pig model of latent tuberculosis with GFP-introduced Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Detection of Airborne Transmission of Tuberculosis from HIV-Infected Patients, Using an In Vivo Air Sampling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Delamanid in Human Plasma using Liquid Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delamanid in human plasma. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate and precise measurement. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing treatment for multidrug-resistant tuberculosis.
Introduction
This compound is a crucial therapeutic agent for the treatment of multidrug-resistant tuberculosis, acting through the inhibition of mycolic acid synthesis.[1][2] Monitoring plasma concentrations of this compound is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, a highly specific and sensitive analytical technique.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., OPC-51803 or this compound-d4)[1][3]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Diethyl ether[1]
-
Formic acid[1]
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation
A liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma.[1]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 0.5 mL of carbonate buffer (0.5 mol/L, pH 10).[2]
-
Add 5 mL of diethyl ether.[1]
-
Vortex for 10 minutes.
-
Centrifuge at 1800 x g for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.
Alternatively, a protein precipitation method can be employed.[4]
-
Add 500 µL of acetonitrile containing the internal standard to 50 µL of plasma sample.[4]
-
Vortex for 10 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.[4]
-
Transfer 50 µL of the supernatant and dilute with 150 µL of water.[4]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 3 µm)[1] |
| Mobile Phase A | 0.2% Formic acid in Water[1] |
| Mobile Phase B | 0.2% Formic acid in Methanol[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient can be optimized for separation. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | See Table 1 |
Table 1: SRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 535.2 | 398.1 |
| OPC-51803 (IS) | 454.2 | 325.1 |
Note: The specific m/z values may need to be optimized on the mass spectrometer being used.
Method Validation Summary
The described method has been validated for selectivity, linearity, accuracy, precision, and recovery.[1][2] A summary of the expected performance characteristics is provided below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 6 - 1000 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 90%[1] |
Data Analysis
The quantification of this compound is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then determined from the calibration curve using linear regression.
Logical Relationship Diagram
The following diagram illustrates the logical steps involved in the LC-MS/MS data analysis process.
Caption: Data analysis workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The protocol is well-suited for researchers and drug development professionals requiring accurate and precise measurements for pharmacokinetic and other clinical studies.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of this compound in Mouse Plasma and Lung [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of MDR-TB drug JBD0131 and its metabolite in plasma via UPLC-MS/MS: application in first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Delamanid in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials for Delamanid in combination with other anti-tuberculosis (TB) drugs. The following sections detail this compound's mechanism of action, resistance pathways, and key considerations for clinical trial design, along with specific experimental protocols.
Introduction to this compound
This compound (trade name Deltyba) is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It is a prodrug that is activated within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effect.[2][3] this compound's unique mechanism of action makes it a valuable component of combination therapy, particularly for drug-resistant strains of TB.[3]
Mechanism of Action and Resistance
This compound's efficacy is dependent on its activation by the F420 coenzyme system in Mtb.[1][2] Once activated, it inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall leads to bacterial cell death.[3] The activation process also generates reactive nitrogen species, contributing to its antimycobacterial activity.[2][3]
Resistance to this compound can emerge through mutations in the genes involved in the F420 coenzyme biosynthetic pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[2][4][5] These mutations impair the activation of the prodrug, rendering it ineffective.
Below is a diagram illustrating the signaling pathway for this compound's mechanism of action and the development of resistance.
Clinical Trial Design for this compound Combination Therapies
The design of clinical trials for this compound combination therapies should be guided by the principles of modern TB drug development, which emphasize the evaluation of entire regimens rather than individual drugs.[6][7][8] Innovative trial designs, such as multi-arm, multi-stage trials, can accelerate the identification of optimal treatment combinations.[9]
Key Considerations for Clinical Trial Protocols
-
Patient Population: Trials should enroll patients with MDR-TB, with specific cohorts for different resistance patterns (e.g., fluoroquinolone-sensitive) and special populations such as pediatric patients and individuals with HIV co-infection.[10][11][12]
-
Combination Regimen: The choice of drugs to combine with this compound should be based on preclinical data and the known resistance profiles of the patient population. Common partners include bedaquiline, linezolid, levofloxacin, and pyrazinamide.[11][13]
-
Dosing: The standard adult dose of this compound is 100 mg twice daily, taken with food.[14] Pediatric dosing is weight-based.[15]
-
Endpoints: The primary efficacy endpoint is typically the proportion of patients with a favorable outcome (cure or treatment completion) at a specified time point (e.g., 24 months).[11] Secondary endpoints include time to sputum culture conversion, adverse event rates, and pharmacokinetic parameters.[10][11]
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of a this compound-containing regimen.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize key quantitative data from representative clinical trials of this compound.
Table 1: Overview of Selected this compound Clinical Trials
| Trial Identifier | Phase | Patient Population | Intervention Arms | Primary Outcome | Reference |
| Trial 204 | IIb | Pulmonary MDR-TB | This compound (100mg or 200mg BID) + OBR vs. Placebo + OBR for 2 months | Sputum Culture Conversion (SCC) at 2 months | [16] |
| MDR-END | II/III | Fluoroquinolone-sensitive MDR-TB | This compound + Linezolid + Levofloxacin + Pyrazinamide (9 or 12 months) | Treatment success rate at 24 months | [11] |
| Trial 233 | II | Pediatric MDR-TB (0-17 years) | This compound + OBR for 6 months | Safety, tolerability, and pharmacokinetics | [10] |
| endTB | Observational | MDR-TB | Bedaquiline or this compound-containing regimens | Safety and efficacy | [17][18] |
Table 2: this compound Dosing Regimens
| Patient Population | This compound Dose | Frequency | Administration | Reference |
| Adults | 100 mg | Twice Daily (BID) | With food | [14] |
| Pediatrics (12-17 years) | 100 mg | Twice Daily (BID) | With food | [15] |
| Pediatrics (6-11 years) | 50 mg | Twice Daily (BID) | With food | [15] |
| Pediatrics (3-5 years) | 25 mg | Twice Daily (BID) | With food | [15] |
| Pediatrics (0-2 years) | Weight-based (5mg QD to 10mg BID) | Once or Twice Daily | With food | [15] |
Table 3: Efficacy Outcomes from a Phase IIb Trial (Trial 204)
| Treatment Group | Sputum Culture Conversion at 2 Months | Median Time to SCC (days) | Reference |
| This compound 100mg BID + OBR | Significantly higher than placebo | Shorter than placebo | [9] |
| This compound 200mg BID + OBR | Significantly higher than placebo | Shorter than placebo | [9] |
| Placebo + OBR | Baseline | Baseline | [9] |
OBR: Optimized Background Regimen
Experimental Protocols
Protocol: Phase III Clinical Trial of a this compound-Containing Regimen
Title: A Phase III, Randomized, Controlled Trial to Evaluate the Efficacy and Safety of a this compound-Containing Regimen for the Treatment of Multidrug-Resistant Tuberculosis.
Objectives:
-
Primary: To determine the efficacy of a this compound-containing regimen compared to a standard-of-care regimen in achieving favorable outcomes in patients with MDR-TB.
-
Secondary: To evaluate the safety and tolerability of the this compound-containing regimen, to assess the time to sputum culture conversion, and to characterize the pharmacokinetics of this compound in the target population.
Methodology:
-
Patient Screening and Enrollment:
-
Recruit adult patients with culture-confirmed pulmonary MDR-TB.
-
Obtain informed consent.
-
Conduct baseline assessments including medical history, physical examination, chest radiography, and laboratory tests.
-
-
Randomization:
-
Randomize eligible patients in a 1:1 ratio to either the investigational arm (this compound-containing regimen) or the control arm (WHO-recommended standard of care).
-
-
Treatment:
-
Administer the assigned treatment regimen for the specified duration (e.g., 6-9 months).
-
Monitor patients for adherence to treatment.
-
-
Data Collection:
-
Collect sputum samples for culture at regular intervals (e.g., weekly for the first 2 months, then monthly).
-
Perform safety assessments, including monitoring for adverse events and regular laboratory tests, with a focus on QT interval prolongation.
-
Collect sparse blood samples for pharmacokinetic analysis of this compound and its metabolites.
-
-
Follow-up:
-
Follow patients for at least 18 months after the end of treatment to assess for relapse.
-
-
Data Analysis:
-
Compare the proportion of patients with favorable outcomes between the two arms.
-
Analyze time-to-event data for sputum culture conversion.
-
Summarize safety and pharmacokinetic data.
-
Protocol: Pharmacokinetic and Drug-Drug Interaction Study
Title: An Open-Label, Multiple-Dose Study to Evaluate the Pharmacokinetics and Potential for Drug-Drug Interactions of this compound in Combination with Other Anti-TB and Antiretroviral Drugs in Healthy Volunteers.
Objectives:
-
To characterize the steady-state pharmacokinetics of this compound when administered alone and in combination with other drugs.
-
To assess the effect of co-administered drugs on the pharmacokinetics of this compound and vice versa.
Methodology:
-
Subject Enrollment:
-
Recruit healthy adult volunteers.
-
Obtain informed consent and conduct a screening visit to ensure eligibility.
-
-
Study Design:
-
Employ a parallel-group design with multiple treatment arms.
-
Arm 1: this compound alone.
-
Arm 2: this compound co-administered with a combination of anti-TB drugs (e.g., rifampin, isoniazid, pyrazinamide, ethambutol).[14][19]
-
Arm 3: this compound co-administered with antiretroviral drugs (e.g., tenofovir, efavirenz, lopinavir/ritonavir).[14][19]
-
-
Dosing:
-
Administer multiple doses of this compound and the co-administered drugs to reach steady-state concentrations.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples over a dosing interval at steady state.
-
Process blood samples to obtain plasma for drug concentration analysis.
-
-
Bioanalytical Method:
-
Analyze plasma samples for concentrations of this compound, its metabolites, and the co-administered drugs using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Assess the magnitude of drug-drug interactions by calculating the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters of the drugs when administered together versus alone.[19]
-
Table 4: Summary of this compound Drug-Drug Interactions
| Co-administered Drug(s) | Effect on this compound Exposure (AUC) | Effect on Co-administered Drug Exposure | Clinical Recommendation | Reference |
| Tenofovir, Efavirenz | No significant effect | Not affected by this compound | No dose adjustment needed | [14][19] |
| Lopinavir/Ritonavir | Increased by ~25% | Not affected by this compound | Monitor for QTc prolongation | [9][14][19] |
| Rifampin, Isoniazid, Pyrazinamide, Ethambutol | Decreased by ~47% | Rifampin, Isoniazid, Pyrazinamide not affected; Ethambutol increased by ~25% | Co-administration with strong CYP3A4 inducers like rifampin is contraindicated | [9][14][19] |
Conclusion
The successful development of new, shorter, and more effective treatment regimens for MDR-TB relies on well-designed clinical trials. This compound is a critical component in the fight against drug-resistant tuberculosis. The application notes and protocols provided here offer a framework for researchers and drug development professionals to design and conduct robust clinical trials for this compound-containing combination therapies, ultimately contributing to improved patient outcomes.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobact… [ouci.dntb.gov.ua]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of resistance to this compound, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in clinical trial design for development of new TB treatments: A call for innovation | PLOS Medicine [journals.plos.org]
- 8. Standards for clinical trials for treating TB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. This compound, linezolid, levofloxacin, and pyrazinamide for the treatment of patients with fluoroquinolone-sensitive multidrug-resistant tuberculosis (Treatment Shortening of MDR-TB Using Existing and New Drugs, MDR-END): study protocol for a phase II/III, multicenter, randomized, open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound with OBR for MDR TB | Working Group for New TB Drugs [newtbdrugs.org]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. The endTB observational study protocol: treatment of MDR-TB with bedaquiline or this compound containing regimens | Protocol / Research Protocol | MSF Science Portal [scienceportal.msf.org]
- 19. This compound Coadministered with Antiretroviral Drugs or Antituberculosis Drugs Shows No Clinically Relevant Drug-Drug Interactions in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Hollow-Fiber Model for Delamanid Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial pharmacology.
Introduction
The in vitro hollow-fiber system model of tuberculosis (HFS-TB) is a dynamic, two-compartment model that allows for the simulation of human-like pharmacokinetic profiles of antimicrobial agents, enabling the study of their pharmacodynamic effects on Mycobacterium tuberculosis (Mtb) over time.[1][2] This model is particularly valuable for establishing pharmacokinetic/pharmacodynamic (PK/PD) indices, optimizing dosing regimens, and studying the emergence of drug resistance.[1][2][3] Delamanid, a nitro-dihydro-imidazooxazole derivative, is a potent anti-tuberculosis drug that requires activation by the mycobacterial F420 coenzyme system to inhibit mycolic acid synthesis.[4] The HFS-TB has been instrumental in defining the PK/PD parameters for this compound, identifying the Area Under the Concentration-Time Curve over 24 hours to Minimum Inhibitory Concentration ratio (AUC₀₋₂₄/MIC) as the key driver of its efficacy.[5]
These application notes provide a detailed protocol for utilizing the in vitro hollow-fiber model to conduct PK/PD studies of this compound against Mycobacterium tuberculosis.
Data Presentation
Table 1: this compound Pharmacokinetic/Pharmacodynamic Parameters in the Hollow-Fiber Model
| Parameter | Value | Reference |
| PK/PD Index of Efficacy | AUC₀₋₂₄/MIC | [5] |
| Pharmacodynamic Target (Log-Phase Growth) | AUC₀₋₂₄/MIC of 195 | [3][6] |
| Pharmacodynamic Target (Acidic pH 5.8) | AUC₀₋₂₄/MIC of 201 | [3][6] |
| MIC for M. tuberculosis H37Rv | 0.015 mg/L | [6] |
Table 2: Population Pharmacokinetic Parameters of this compound in Humans (for Simulation)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 4-5 hours | [4] |
| Half-life (t₁/₂) | ~38 hours | [4] |
| Absorption Rate Constant (ka) - Morning Dose | 0.397 h⁻¹ | [7] |
| Absorption Lag Time - Morning Dose | 0.825 h | [7] |
Experimental Protocols
Materials and Equipment
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 25177)
-
Culture Media:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC for colony forming unit (CFU) enumeration.
-
-
Hollow-Fiber System:
-
Hollow-fiber cartridge (e.g., Polysulfone, 20 kDa molecular weight cut-off)
-
Central reservoir
-
Diluent (fresh media) reservoir
-
Waste reservoir
-
Peristaltic pumps (for media circulation and dilution)
-
Syringe pump (for drug administration)
-
Connecting tubing (silicone, sterile)
-
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
-
General Laboratory Equipment: Biosafety cabinet (BSL-3), incubator (37°C), spectrophotometer, vortex mixer, centrifuges, pipettes, sterile consumables.
Experimental Workflow
Caption: Experimental workflow for this compound PK/PD studies using the hollow-fiber model.
Detailed Methodologies
3.1. Preparation of M. tuberculosis Inoculum
-
Inoculate M. tuberculosis H37Rv into 50 mL of Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.
-
Incubate at 37°C with gentle agitation until the culture reaches a logarithmic growth phase, typically an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.
-
Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh 7H9 broth.
-
Adjust the bacterial suspension to a final concentration that will result in an initial inoculum of approximately 1 x 10⁷ CFU/mL in the extracapillary space of the hollow-fiber cartridge.
3.2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in fresh 7H9 broth to the desired concentration for infusion into the central reservoir of the hollow-fiber system. The final concentration will depend on the desired peak concentration (Cmax) to be simulated.
3.3. Hollow-Fiber System Setup and Operation
-
Assemble the hollow-fiber system (cartridge, reservoirs, tubing) according to the manufacturer's instructions in a biosafety cabinet.[8]
-
Sterilize the entire assembly, for example, by autoclaving or using ethylene oxide.
-
Prime the system by circulating sterile 7H9 broth through both the intracapillary and extracapillary spaces.
-
Inoculate the prepared M. tuberculosis suspension into the extracapillary space of the hollow-fiber cartridge.
-
Allow the system to equilibrate for 24 hours at 37°C before initiating drug administration.
-
Program the syringe pump to administer the this compound solution into the central reservoir to mimic the absorption phase of the human pharmacokinetic profile.
-
Program the peristaltic pumps to control the flow of fresh media from the diluent reservoir into the central reservoir and the removal of media to the waste reservoir. The flow rate will determine the elimination half-life of this compound in the system.
3.4. Pharmacokinetic Simulation
To simulate a specific human pharmacokinetic profile, the pump rates are calculated based on the desired half-life (t₁/₂) and the volume of the central reservoir (Vc). The clearance (CL) from the system is determined by the flow rate (Q) of the media out of the central reservoir. The relationship is described by the equation:
t₁/₂ = (0.693 * Vc) / Q
By adjusting the flow rate (Q), any desired half-life can be simulated.
3.5. Sampling and Analysis
-
Collect samples from the extracapillary space at predefined time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Perform serial dilutions of the collected samples and plate on Middlebrook 7H10 or 7H11 agar to determine the bacterial load (CFU/mL).
-
To monitor for the emergence of resistance, plate samples on agar containing this compound at concentrations 3-4 times the MIC.
-
Collect samples from the intracapillary space to measure the this compound concentration using a validated analytical method such as LC-MS/MS to confirm that the target pharmacokinetic profile is achieved.
This compound Mechanism of Action and Activation Pathway
This compound is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effect.[4] This activation is dependent on the F420 coenzyme system. The key steps are:
-
F420 Reduction: The glucose-6-phosphate dehydrogenase (Fgd1) reduces the F420 coenzyme to its active form, F420H₂.
-
Prodrug Activation: The F420-dependent nitroreductase (Ddn), encoded by the ddn gene (Rv3547), utilizes F420H₂ to reduce this compound.
-
Reactive Intermediate Formation: This reduction process generates reactive nitrogen species, including nitric oxide, and an unstable intermediate metabolite.[9][10]
-
Mycolic Acid Inhibition: The reactive intermediate metabolite inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[4] This disruption of the cell wall leads to bacterial death.
Mutations in the genes involved in the F420 biosynthetic pathway (fbiA, fbiB, fbiC) or in fgd1 and ddn can lead to this compound resistance.[9][10]
Caption: this compound activation pathway in Mycobacterium tuberculosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Hollow-Fiber Infection Model to Personalized Precision Dosing of Isoniazid in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. c-path.org [c-path.org]
- 8. c-path.org [c-path.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formulation and Scale-up of this compound Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Delamanid's Post-Antibiotic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid (formerly OPC-67683) is a potent nitro-dihydro-imidazooxazole derivative with significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] An important pharmacological characteristic of antimicrobial agents is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after a short exposure to the drug. This compound has been shown to exhibit a PAE, particularly against intracellular mycobacteria, which is comparable to that of rifampicin.[1] This document provides detailed methodologies for assessing the PAE of this compound, presents available quantitative data, and visualizes key pathways and workflows.
Mechanism of Action of this compound
This compound is a prodrug that requires activation within the mycobacterium. This process is initiated by the F420-dependent nitroreductase enzyme (Ddn), which reduces the nitro group of this compound. This activation leads to the generation of reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy- and keto-mycolic acids, essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.
References
Troubleshooting & Optimization
Addressing poor solubility of Delamanid in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for handling Delamanid in experimental setups, focusing on its characteristic poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic small molecule (Log P ≈ 6.1) that is practically insoluble in aqueous solutions like water and ethanol.[1][2][3] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[][5] Due to its poor water solubility, its oral bioavailability is significantly increased when co-administered with food.[1][6]
Q2: Which solvent is recommended for preparing a primary stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions of this compound for in vitro use.[1][7][8] High-concentration stock solutions, ranging from 20 mg/mL to 100 mg/mL, can be achieved.[1][5] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. Is this normal?
A3: Yes, this is a very common issue. This compound's high hydrophobicity means it will readily precipitate when a concentrated DMSO stock is diluted into an aqueous environment like PBS or cell culture media. This is expected behavior. The key is to ensure the final concentration of this compound in your working solution is below its aqueous solubility limit and that the final DMSO concentration is compatible with your experimental system.
Q4: How can I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a co-solvent or vehicle system is typically required. A common formulation involves first dissolving this compound in a small amount of DMSO (e.g., 10% of the final volume) and then sequentially adding other vehicles like PEG300 (e.g., 40%), a surfactant such as Tween-80 (e.g., 5%), and finally saline or water to make up the remaining volume (e.g., 45%).[3][9] Another option for oral administration is a suspension in a 5% gum arabic solution or a solution in 10% DMSO mixed with 90% corn oil.[3][10]
Q5: Are there advanced methods to improve this compound's aqueous solubility?
A5: Yes, significant research has focused on enhancing this compound's solubility and bioavailability. These methods are typically employed in advanced formulation development and include creating amorphous solid dispersions, nanoencapsulation via emulsification, and forming inclusion complexes with cyclodextrins.[2][11][12] For example, using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase its aqueous solubility by over 50-fold.[11][13]
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents based on published data.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Reported Solubility | Molar Equivalent (at MW=534.49) | Notes | Citations |
| DMSO | ≥ 50-100 mg/mL | ≥ 93.6 - 187.1 mM | Use fresh, anhydrous DMSO. Sonication can aid dissolution. | [1][3][5][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | ~46.8 mM | Purge with an inert gas. | [5] |
| Ethanol | ~2 mg/mL | ~3.7 mM | Requires sonication. Considered slightly soluble. | [3] |
| Water | < 0.1 mg/mL (<0.017 mg/L) | Insoluble | Practically insoluble at physiological pH. | [2][3] |
| Dichloromethane (DCM) | 6.67% w/w (~66.7 mg/mL) | ~124.8 mM | Used in formulation studies for nanoencapsulation. | [2][14] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components (v/v) | Final this compound Concentration | Solution Appearance | Notes | Citations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~2.5 mg/mL (4.68 mM) | Suspended Solution | Requires sonication. Solvents must be added sequentially. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 4.68 mM) | Clear Solution | Used for oral administration. | [3] |
| 5% Gum Arabic in Water | Not specified | Suspension | Used for oral gavage in guinea pig models. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution for in vitro experiments.
-
Preparation: Allow the vial of solid this compound (crystalline powder) and a bottle of fresh, high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Aseptically weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mg/mL stock, weigh 50 mg of this compound. (Note: 50 mg/mL is equivalent to 93.55 mM).[3][9]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[9] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize exposure to air and moisture. Store at -20°C for long-term use (months) or 4°C for short-term use (days to weeks).[7]
Troubleshooting & Visual Guides
The primary challenge when working with this compound is preventing its precipitation upon dilution into aqueous media for final experimental use.
Troubleshooting Precipitation in In Vitro Assays
Problem: After adding my this compound DMSO stock to cell culture media, the solution turned cloudy, or I observed visible precipitate under the microscope.
-
Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit, a phenomenon known as "crashing out."
-
Solution Workflow:
-
Check Final Concentration: Is the final molar concentration of this compound as low as possible while still being effective? this compound is potent, with MIC90 values against M. tuberculosis often in the range of 0.012 µg/mL (~22 nM).[5] Many cell-based assays use concentrations in the nanomolar to low micromolar range.
-
Minimize Final DMSO: Ensure the final percentage of DMSO in your assay is non-toxic to your cells (typically ≤ 0.5%) and is consistent across all wells, including vehicle controls.
-
Improve Dilution Technique: Instead of adding the small volume of DMSO stock directly into the final large volume of media, perform one or more intermediate serial dilutions in media. Add the stock solution to the media while vortexing or swirling to promote rapid dispersion.
-
Pre-warm Media: Adding the stock to media pre-warmed to 37°C can sometimes help maintain solubility compared to adding it to cold media.
-
Consider Protein Binding: this compound is highly protein-bound (>99.5%).[6] The presence of serum (e.g., FBS) in your culture media can help stabilize this compound and keep it in solution. Ensure your vehicle control contains the same final concentration of serum and DMSO.
-
Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. Formulation and Scale-up of this compound Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound (CAS 681492-22-8) | Abcam [abcam.com]
- 9. This compound | Anti-infection | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and Scale-up of this compound Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of this compound for Pulmonary Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results in Delamanid efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delamanid.
Troubleshooting Guide: Unexpected Results in Efficacy Studies
This guide addresses common issues encountered during in vitro and in vivo this compound efficacy experiments.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
Possible Cause 1: Acquired Resistance
Unexpectedly high MIC values may indicate the development of resistance in Mycobacterium tuberculosis isolates. Resistance to this compound is primarily associated with mutations in the F420 coenzyme bio-activation pathway.
Troubleshooting Workflow:
Technical Support Center: Optimizing Delamanid Dosage in Animal Models of Tuberculosis
Welcome to the technical support center for researchers utilizing delamanid in animal models of tuberculosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for efficacy studies in mice and guinea pigs?
A1: The optimal dose of this compound can vary depending on the animal model and the specific experimental goals. However, published studies provide a good starting point. In murine models, doses have ranged from as low as 0.313 mg/kg to 100 mg/kg, with dose-dependent bactericidal activity observed.[1] For instance, a dose of 2.5 mg/kg in mice has been used in combination regimens.[2][3] In the guinea pig model, which develops human-like caseous necrotic granulomas, a daily dose of 100 mg/kg has been shown to be effective, achieving plasma concentrations comparable to those in human patients receiving 100 mg twice daily.[4][5]
Q2: How should this compound be formulated and administered to animals?
A2: this compound has low water solubility. For oral administration in animal studies, it is typically formulated as a suspension. A common vehicle is 5% gum arabic in water.[6] Administration is usually performed via oral gavage. It's important to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Q3: What are the key pharmacokinetic parameters of this compound in different animal models?
A3: Pharmacokinetic (PK) parameters for this compound have been characterized in several animal species. These parameters are crucial for translating findings to the human clinical context. Below is a summary of key PK values from various studies.
| Animal Model | Dose (mg/kg) | Cmax (mg/L) | AUCt (mg·h/L) | Administration Route | Reference |
| Guinea Pig | 10 | - | - | Oral | [4] |
| 100 | 0.53 | 9.45 | Oral | [4] | |
| Mouse | 0.625 | - | - | Oral | [7] |
| 2.5 | - | - | Oral | [7] | |
| 10 | - | - | Oral | [7] | |
| Rat | - | - | - | Oral | [8] |
| Dog | - | - | - | Oral | [8] |
| Rabbit | - | - | - | - | [9] |
Note: '-' indicates data not specified in the cited abstract.
Q4: My this compound efficacy study in mice shows inconsistent results. What could be the issue?
A4: Inconsistent results in efficacy studies can stem from several factors:
-
Drug Formulation and Administration: Ensure the this compound suspension is consistently homogenous. Variability in administration technique can also lead to inconsistent dosing.
-
Pharmacokinetic Variability: The oral bioavailability of this compound can be influenced by food intake, with high-fat meals increasing exposure.[10][11] Standardizing the feeding schedule of the animals relative to drug administration can help reduce variability.
-
Mouse Strain: Different mouse strains can exhibit varied susceptibility to Mycobacterium tuberculosis and drug metabolism, potentially impacting efficacy.
-
Infection Model: The bacterial load at the start of treatment and the specific M. tuberculosis strain used can influence treatment response.
Troubleshooting Guides
Issue: Lower than expected this compound plasma concentrations.
-
Possible Cause 1: Inadequate Oral Bioavailability.
-
Possible Cause 2: Rapid Metabolism.
-
Possible Cause 3: Drug-drug interactions.
-
Troubleshooting Step: If this compound is used in combination therapy, be aware of potential drug-drug interactions. For instance, strong CYP3A4 inducers like rifampicin can reduce this compound exposure.[13]
-
Issue: Emergence of this compound resistance during the experiment.
-
Possible Cause 1: Monotherapy.
-
Troubleshooting Step: this compound, like other anti-TB drugs, should ideally be used in combination with other effective agents to prevent the selection of resistant mutants.
-
-
Possible Cause 2: Suboptimal Dosing.
-
Troubleshooting Step: Ensure the dosing regimen is sufficient to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the M. tuberculosis strain being used. The area under the concentration-time curve over 24 hours divided by the MIC (AUC0–24/MIC) has been identified as the key pharmacodynamic index for this compound efficacy.[7]
-
-
Mechanism of Resistance: Resistance to this compound is primarily associated with mutations in the F420 bio-activation pathway, involving genes such as ddn, fgd1, fbiA, fbiB, and fbiC.[14][15][16]
Experimental Protocols
Pharmacokinetic Analysis in Guinea Pigs
-
Animal Model: Female Hartley guinea pigs.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg) formulated in 5% gum arabic.
-
Blood Sampling: Collect blood samples via cardiac puncture at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Drug Concentration Measurement: Analyze this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life using appropriate software (e.g., WinNonlin).[4]
Efficacy Study in a Chronic Mouse TB Model
-
Infection: Infect BALB/c mice intravenously or via aerosol with a standardized inoculum of Mycobacterium tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment 4-6 weeks post-infection, once a chronic infection is established.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg) and other combination drugs orally, once daily, five days a week.
-
Monitoring: Monitor animal weight and clinical signs throughout the study.
-
Endpoint Analysis: At specified time points (e.g., after 4, 8, 12 weeks of treatment), euthanize cohorts of mice and harvest lungs and spleens.
-
Bacterial Load Quantification: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).
-
Relapse Assessment: In some studies, a cohort of mice is held for a period after treatment completion (e.g., 12 weeks) to assess for disease relapse by CFU enumeration.[2][3]
Visualizations
Caption: this compound bio-activation pathway in Mycobacterium tuberculosis.
Caption: General workflow for a this compound efficacy study in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cumulative Fraction of Response for Once- and Twice-Daily this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advances of new drugs bedaquiline and this compound in the treatment of multi-drug resistant tuberculosis in children [frontiersin.org]
- 11. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 12. This compound: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of this compound in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to this compound, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Identifying and mitigating Delamanid-induced QT prolongation in study subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating Delamanid-induced QT prolongation in study subjects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism of this compound-induced QT prolongation?
A1: this compound-induced QT prolongation is primarily caused by its main metabolite, DM-6705.[1][2] This metabolite blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr), which is crucial for the repolarization phase of the cardiac action potential.[1][3] Inhibition of this channel leads to a prolonged action potential duration, manifesting as a lengthened QT interval on an electrocardiogram (ECG).[3] The parent this compound compound has a weaker effect on the hERG channel compared to DM-6705.[2]
Q2: We are observing significant QT prolongation in our preclinical animal study with this compound. What are the potential contributing factors?
A2: Several factors could be contributing to exaggerated QT prolongation in your preclinical model:
-
Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors that can exacerbate QT prolongation.[4] Ensure that serum electrolyte levels are closely monitored and maintained within the normal range for the species.
-
Animal Model: The choice of animal model is crucial. While various models are used, conscious telemetry in dogs is a sensitive method for assessing QT interval changes.[5][6][7]
-
Co-administered Drugs: If this compound is being tested in combination with other agents, assess the potential for pharmacodynamic interactions. Drugs that also inhibit the hERG channel or affect cardiac ion channels can have additive or synergistic effects on QT prolongation.
-
Drug Metabolism: Factors influencing the metabolism of this compound to its active metabolite DM-6705, such as liver function in the animal model, can impact the extent of QT prolongation.
Q3: Our in vitro hERG assay is showing inconsistent results or artifacts. What are some common troubleshooting steps?
A3: Inconsistent hERG assay results can arise from several technical issues. Here are some troubleshooting tips:
-
Cell Line Stability: Ensure the stable expression and health of the hERG-expressing cell line (e.g., HEK293 or CHO cells).[1] Passage number and cell culture conditions can affect channel expression and function.
-
Voltage-Clamp Protocol: Use an appropriate voltage-clamp protocol to elicit and measure the hERG current accurately. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.[8]
-
Temperature Control: Maintain a stable and physiological temperature (around 35-37°C) during recordings, as hERG channel kinetics are temperature-sensitive.[9]
-
Solution Quality: Use high-quality intracellular and extracellular solutions with correct ionic concentrations. Contamination or incorrect pH can alter channel function.
-
Seal Resistance: In patch-clamp experiments, a high-resistance "giga-seal" is critical to minimize leak currents that can contaminate the hERG signal.[1]
Q4: How should we manage a study subject who develops significant QT prolongation during a clinical trial?
A4: Management of significant QT prolongation (e.g., QTc >500 ms or an increase of >60 ms from baseline) requires a systematic approach:
-
Confirm the Finding: Repeat the ECG to confirm the QT prolongation and rule out any measurement artifacts.
-
Assess for Clinical Symptoms: Inquire about symptoms such as dizziness, syncope, or palpitations.
-
Review Concomitant Medications: Identify and, if possible, discontinue any other medications known to prolong the QT interval.
-
Check Electrolytes: Immediately assess serum potassium and magnesium levels and correct any abnormalities.[4] Hypokalemia should be corrected, and maintaining potassium levels in the high-normal range is often recommended. Intravenous magnesium can be administered even with normal magnesium levels, as it can help stabilize the cardiac membrane.
-
Consider Dose Reduction or Interruption: Depending on the severity of the prolongation and the clinical context, a dose reduction or temporary discontinuation of this compound may be necessary.[10]
-
Continuous Monitoring: Implement more frequent ECG monitoring until the QT interval returns to a safe level.
Q5: Are there known drug-drug interactions that can worsen this compound-induced QT prolongation?
A5: Yes, co-administration of this compound with other drugs that prolong the QT interval can have an additive effect.[2][11][12] Caution is advised when using this compound with fluoroquinolones (like moxifloxacin) and clofazimine, which are also known to affect the QT interval.[10] Additionally, since the metabolite DM-6705 is metabolized by CYP3A4, strong inhibitors of this enzyme could potentially increase its concentration and thus the risk of QT prolongation.
Data Presentation: this compound QT Prolongation in Clinical Studies
The following tables summarize quantitative data on QT interval changes observed in clinical trials involving this compound.
Table 1: Mean Change in QTc Interval from Baseline in Patients Receiving this compound
| Study/Trial | Treatment Group | Mean Change in QTc (ms) | 95% Confidence Interval | Notes |
| Pediatric Study[3] | 100 mg BID this compound | 12 | N/A | Placebo-corrected change from day 1 to day 56 (QTcF). |
| Pediatric Study[3] | 200 mg BID this compound | 15 | N/A | Placebo-corrected change from day 1 to day 56 (QTcF). |
| ACTG A5343[11][12] | This compound Alone | 8.6 | 4.0 - 13.1 | Mean change from baseline averaged over weeks 8-24 (QTcF). |
| ACTG A5343[11][12] | Bedaquiline + this compound | 20.7 | 16.1 - 25.3 | Mean change from baseline averaged over weeks 8-24 (QTcF). |
| Observational Study[10] | This compound-containing regimen | 24.1 (max at week 16) | N/A | Maximum change from baseline in QTcF over 24 weeks of treatment. |
Table 2: Incidence of Clinically Significant QT Prolongation in Patients Receiving this compound
| Study/Cohort | Total Patients | Patients with QT Prolongation Event | Percentage | Event Definition |
| endTB Observational Study[13][14] | 2553 | 64 | 2.5% | Grade 3 or above QT prolongation or a Serious Adverse Event of any grade. |
| Observational Study[10] | 33 | 4 | 12.1% | Treatment-emergent QT interval prolongation. |
| Observational Study[10] | 33 | 2 | 6.1% | Discontinuation of this compound due to QT interval prolongation (QTcF ≥ 500 ms). |
Experimental Protocols
Protocol 1: In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of this compound and its metabolites on the hERG potassium channel current.
Materials:
-
HEK293 or CHO cell line stably expressing the hERG channel.
-
Cell culture reagents.
-
Patch-clamp rig with amplifier (e.g., HEKA EPC10) and data acquisition software.[15]
-
Borosilicate glass capillaries for micropipette fabrication.
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[9]
-
Intracellular solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH 7.2 with KOH.[9]
-
Test compounds (this compound, DM-6705) dissolved in an appropriate vehicle (e.g., DMSO).
-
Positive control (e.g., E-4031 or dofetilide).
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Mount the coverslip on the microscope stage and perfuse with extracellular solution at a physiological temperature (36 ± 1°C).[15]
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV to elicit the hERG tail current, which is measured for analysis.[8]
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in the presence of the vehicle.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., this compound, DM-6705) or positive control. Allow the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage inhibition of the current relative to the baseline.
-
Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.[15]
-
Protocol 2: In Vivo QT Interval Assessment (Conscious Dog Telemetry)
Objective: To evaluate the effect of this compound administration on the QT interval in a conscious, unrestrained animal model.
Materials:
-
Beagle dogs instrumented with telemetry transmitters for ECG recording.
-
Telemetry data acquisition and analysis system.
-
This compound formulation for oral administration.
-
Vehicle control.
Procedure:
-
Animal Acclimatization: Acclimatize the telemetered dogs to the study environment to minimize stress-related cardiovascular changes.
-
Baseline Recording: Record baseline ECG data for at least 24 hours prior to dosing to establish a diurnal rhythm and stable baseline QT and RR intervals.
-
Dosing: Administer this compound or vehicle control to the dogs. A crossover study design is often employed where each animal receives all treatments in a randomized order with a sufficient washout period between doses.
-
Post-Dose ECG Recording: Continuously record ECG data for at least 24 hours post-dose.
-
Data Analysis:
-
Extract high-quality ECG waveforms from the telemetry data.
-
Measure the QT and RR intervals for each cardiac cycle.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula. Individual animal correction formulas (e.g., QTci = QT / (RR^b)) are often preferred to standard formulas like Bazett's or Fridericia's.
-
Calculate the change in QTc from the time-matched baseline at various time points post-dose.
-
Statistically compare the QTc changes in the this compound-treated group to the vehicle-treated group.
-
Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Workflow for assessing QT prolongation risk.
Caption: Clinical risk mitigation strategy for QT prolongation.
References
- 1. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Prolongation of the Corrected QT Interval with Bedaquiline and this compound Coadministration to Predict the Cardiac Safety of Simplified Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Concentration-QTc Analysis of this compound in Pediatric Participants with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of electrolyte disturbances - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QT PRODACT: sensitivity and specificity of the canine telemetry assay for detecting drug-induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
- 10. This compound-containing regimens over 24 weeks for the treatment of multidrug-resistant/rifampicin-resistant tuberculosis: preliminary results from a single center in a multicenter, prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QT EFFECTS OF BEDAQUILINE, this compound OR BOTH IN PATIENTS WITH RIFAMPICIN-RESISTANT-TB: A RANDOMIZED CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QT effects of bedaquiline, this compound, or both in patients with rifampicin-resistant tuberculosis: a phase 2, open-label, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Technical Support Center: Strategies to Minimize Delamanid Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the development of delamanid resistance in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Mycobacterium tuberculosis?
A1: this compound is a prodrug that requires activation by the F420 coenzyme-dependent nitroreductase system in Mycobacterium tuberculosis. The primary mechanism of resistance involves mutations in the genes responsible for the biosynthesis and activation of coenzyme F420. These genes include ddn, fgd1, fbiA, fbiB, fbiC, and fbiD. Mutations in these genes can impair the activation of this compound, leading to reduced drug efficacy.
Q2: What is the typical frequency of spontaneous this compound resistance in vitro?
A2: The reported frequency of spontaneous mutations conferring resistance to this compound in vitro is relatively high, comparable to that of isoniazid.[1] It is estimated to be between 6.4 x 10⁻⁶ and 4.2 x 10⁻⁵.[1] This highlights the importance of implementing strategies to mitigate the emergence of resistance during in vitro studies.
Q3: How can combination therapy be used to suppress the emergence of this compound resistance in vitro?
A3: Combination therapy is a key strategy to prevent the acquisition of drug resistance.[2] By using drugs with different mechanisms of action, the probability of a bacterium developing simultaneous resistance to both agents is significantly reduced. In vitro studies have demonstrated synergistic effects between this compound and other anti-tuberculosis drugs, such as bedaquiline and moxifloxacin, which can help prevent the emergence of resistant mutants.[2][3][4]
Q4: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?
A4: The Fractional Inhibitory Concentration Index (FICI) is a measure used to assess the interaction between two antimicrobial agents in vitro. It is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interaction is typically interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[5]
Troubleshooting Guide
Issue 1: Rapid emergence of this compound-resistant colonies in monotherapy experiments.
-
Possible Cause: High spontaneous mutation frequency for this compound resistance.
-
Troubleshooting Steps:
-
Implement Combination Therapy: Introduce a second anti-tuberculosis agent with a different mechanism of action. Bedaquiline and moxifloxacin have shown synergistic effects with this compound in vitro.[2][3][4]
-
Optimize Drug Concentration: Ensure that the this compound concentration used is sufficiently above the Minimum Inhibitory Concentration (MIC) of the parental strain to suppress the growth of less-fit resistant mutants.
-
Consider a Hollow-Fiber Infection Model: This dynamic model can simulate human-like pharmacokinetics and can be used to optimize dosing regimens to prevent resistance emergence.[6][7][8]
-
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
-
Possible Cause 1: Instability of this compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Protect stock solutions from light and store them at the recommended temperature (typically -20°C or lower) for short periods. Some studies have noted that the use of pure this compound substance may be problematic due to instability during incubation in growth medium.[9]
-
-
Possible Cause 2: Variation in inoculum preparation.
-
Troubleshooting Steps:
-
Standardize the inoculum preparation method to ensure a consistent starting bacterial density.
-
Use a spectrophotometer to measure the optical density of the bacterial suspension and verify the colony-forming units (CFU)/mL by plating serial dilutions.
-
-
Possible Cause 3: Issues with the susceptibility testing method.
-
Troubleshooting Steps:
-
Ensure the use of appropriate quality control strains with known this compound MICs in each assay.
-
For microplate-based assays, ensure proper sealing to prevent evaporation, which can alter drug concentrations.
-
Confirm that the growth medium and supplements are correctly prepared and do not interfere with this compound's activity.
-
Issue 3: Difficulty interpreting checkerboard assay results.
-
Possible Cause: Ambiguous growth inhibition patterns.
-
Troubleshooting Steps:
-
Include Visual and Quantitative Readouts: Supplement visual inspection of wells with a quantitative method, such as the Resazurin Microtiter Assay (REMA), to more accurately determine the MIC.
-
Careful Endpoint Determination: Clearly define the endpoint for growth inhibition (e.g., the lowest concentration showing ≥90% reduction in signal compared to the drug-free control).
-
Repeat with Narrower Concentration Ranges: If the initial checkerboard assay yields ambiguous results, repeat the experiment with a narrower range of concentrations around the suspected synergistic interaction area.
-
Data Presentation
Table 1: In Vitro Synergy of this compound with Bedaquiline against Drug-Resistant M. tuberculosis Isolates
| Isolate Type | This compound MIC (µg/mL) | Bedaquiline MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Bedaquiline MIC in Combination (µg/mL) | FICI | Interaction | Reference |
| INH-monoresistant | 0.063 | 0.25 | 0.015 | Not specified | 0.31 | Synergy | [3] |
| RIF-monoresistant | 0.063 | 0.125 | 0.015 | Not specified | 0.30 | Synergy | [3] |
| XDR | 0.125 | 0.063 | 0.015 | 0.015 | 0.37 | Synergy | [3] |
INH: Isoniazid; RIF: Rifampicin; XDR: Extensively Drug-Resistant; FICI: Fractional Inhibitory Concentration Index.
Table 2: In Vitro Synergy of this compound with Moxifloxacin against Drug-Resistant M. tuberculosis Isolates
| Isolate Type | This compound MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Moxifloxacin MIC in Combination (µg/mL) | FICI | Interaction | Reference |
| INH-monoresistant | 0.063 | Not specified | Not specified | Not specified | 0.5 | Synergy | [3] |
| RIF-monoresistant | 0.063 | Not specified | Not specified | Not specified | 0.5 | Synergy | [3] |
| XDR | 0.125 | Not specified | Not specified | Not specified | 0.24 | Synergy | [3] |
INH: Isoniazid; RIF: Rifampicin; XDR: Extensively Drug-Resistant; FICI: Fractional Inhibitory Concentration Index.
Experimental Protocols
1. Checkerboard Assay for Synergy Testing (Resazurin Microtiter Assay - REMA)
This protocol is adapted from standard checkerboard methodologies to assess the synergistic effects of this compound with another antimicrobial agent against M. tuberculosis.[5][10]
-
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol
-
Stock solutions of this compound and the second test drug in a suitable solvent (e.g., DMSO)
-
M. tuberculosis culture in log-phase growth
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Multichannel pipette
-
-
Procedure:
-
Drug Dilution:
-
Prepare serial dilutions of this compound horizontally across the microplate and serial dilutions of the second drug vertically.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone in a range of concentrations to determine their individual MICs.
-
Also, include drug-free wells as growth controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Adjust the turbidity of the culture to a McFarland standard of 0.5-1.0.
-
Dilute the bacterial suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to all wells of the microplate.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
-
Addition of Resazurin and Reading:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
-
FICI Calculation:
-
Determine the MIC of each drug alone and in combination from the checkerboard results.
-
Calculate the FICI using the formula mentioned in the FAQs.
-
-
2. Time-Kill Kinetics Assay
This protocol outlines a method to assess the bactericidal or bacteriostatic activity of this compound over time.[11][12][13]
-
Materials:
-
M. tuberculosis culture in log-phase growth
-
Middlebrook 7H9 broth with supplements
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Plating supplies (7H10 or 7H11 agar plates)
-
Incubator
-
-
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.
-
Adjust the inoculum to a starting concentration of approximately 10⁵ - 10⁶ CFU/mL.
-
-
Drug Exposure:
-
Set up a series of culture tubes or flasks. Include a drug-free growth control and tubes with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in fresh broth or saline.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.
-
-
Visualizations
Caption: this compound activation pathway and mechanism of action.
Caption: Workflow for evaluating combination therapy to minimize resistance.
Caption: Logical relationship of strategies to minimize this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Narrative Review of Bedaquiline and this compound: New Arsenals Against Multidrug‐Resistant and Extensively Drug‐Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cumulative Fraction of Response for Once- and Twice-Daily this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 12. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
Delamanid Adverse Effect Management: A Technical Support Center for Animal Studies
Welcome to the Technical Support Center for managing the adverse effects of Delamanid in long-term animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during preclinical investigations.
Disclaimer: While this guide provides a comprehensive overview based on publicly available data, it is important to note that detailed quantitative results from long-term preclinical toxicology studies (e.g., 26-week and 39-week rat studies) are not fully available in the public domain. The information presented here is compiled from various sources, including regulatory assessments and research publications.
Frequently Asked Questions (FAQs)
Q1: What is the primary adverse effect of this compound observed in long-term animal studies?
A1: The most significant adverse effect of this compound observed in both animal studies and clinical trials is the prolongation of the QT interval on an electrocardiogram (ECG)[1][2]. This effect is primarily attributed to its major metabolite, DM-6705[2].
Q2: Are there other notable adverse effects of this compound in animals besides QT prolongation?
A2: While QT prolongation is the most prominent concern, other effects have been noted in animal studies:
-
Reproductive Toxicity: Studies in animals have indicated reproductive toxicity, including fetal abnormalities in rats, though this was observed at exposures higher than those expected clinically[1][3]. This compound is also excreted in the breast milk of rats[1].
-
Reduced Motor Activity: A 14-day pilot study in rats, where this compound was administered in combination with other drugs, showed a decrease in motor and exploratory activity[4][5].
-
Effects on Clotting Factors: In mouse, rabbit, and rat models, this compound has been shown to potentially reduce levels of vitamin K-dependent clotting factors (II, VII, IX, and X), leading to an increase in prothrombin time (PT) and activated partial thromboplastin time (APTT)[1].
-
Lack of Other Major Organ Toxicity: In a 4-week dose-range finding study in juvenile rats, no treatment-related effects on body weight, food consumption, or hematology were observed[6]. Additionally, long-term studies in mice and rats (up to 104 weeks) did not show evidence of carcinogenicity[1].
Q3: Is this compound's potential for QT prolongation dose-dependent?
A3: Yes, the rate of QT prolongation has been observed to increase in a dose-related manner[1].
Troubleshooting Guides
Issue: Managing and Monitoring QT Prolongation in Rodent Studies
Symptom: Observation of a prolonged QT interval on ECGs of animals treated with this compound.
Cause: This is a known pharmacological effect of this compound, primarily mediated by its metabolite DM-6705, which is thought to inhibit the hERG potassium channel[2].
Solution/Management Protocol:
-
Baseline ECG: Obtain baseline ECG recordings for all animals before the commencement of the study to establish individual normal values.
-
Regular ECG Monitoring:
-
Frequency: Conduct regular ECG monitoring throughout the study. The frequency may depend on the study duration and dose levels but should be more frequent during the initial weeks as QT prolongation tends to increase and then stabilize[4]. A suggested schedule is weekly for the first month, then bi-weekly or monthly thereafter.
-
Timing: Perform ECG recordings at the time of expected peak plasma concentration (Tmax) of this compound and its metabolite DM-6705 to capture the maximum effect.
-
-
Data Analysis:
-
Heart Rate Correction: The QT interval in rodents is highly dependent on heart rate. It is crucial to use a heart rate correction formula. While various formulas exist, Bazett's or Fridericia's formulas are commonly used, though their suitability for rodents can be debated. It is recommended to report both the absolute QT interval and the corrected QT (QTc) interval.
-
Statistical Analysis: Compare the QTc intervals of the this compound-treated groups with the vehicle control group. A statistically significant increase in QTc interval should be considered a positive finding.
-
-
Troubleshooting & Actionable Steps:
-
Confirm Findings: If a significant QT prolongation is observed, repeat the ECG measurements to confirm the finding and rule out technical errors.
-
Dose-Response Evaluation: Analyze the data to determine if the QT prolongation is dose-dependent.
-
Electrolyte Monitoring: Monitor serum electrolyte levels (potassium, calcium, magnesium), as imbalances can exacerbate QT prolongation.
-
Consider Co-administered Drugs: If this compound is being tested in combination with other agents, be aware of potential additive effects on QT prolongation.
-
Dose Adjustment/Interruption: In cases of excessive QT prolongation (e.g., >25% increase from baseline or predefined threshold), consider dose reduction or temporary interruption of dosing to assess reversibility, as per the study protocol.
-
Data Presentation
The following tables summarize the available quantitative data from long-term animal studies. As previously mentioned, detailed data from comprehensive long-term toxicity studies are not publicly available.
Table 1: Summary of Findings from a 14-Day Pilot Toxicity Study in Rats (this compound in Combination Regimens)
| Parameter | Observation | Species | Study Duration |
| Mortality | No deaths reported | Rat | 14 days |
| Body Weight | No negative impact on body weight changes | Rat | 14 days |
| Laboratory Parameters | No significant changes | Rat | 14 days |
| Morphometric Parameters | No significant changes | Rat | 14 days |
| Neurotoxicity | Decrease in motor and exploratory activity | Rat | 14 days |
| Cardiotoxicity (QT Interval) | Insignificant prolongation | Rat | 14 days |
Source: Mozhokina et al. (2023)[4][5]
Table 2: Summary of a 4-Week Dose-Range Finding Study in Juvenile Rats
| Dose Group | Mortality | Observations | Species | Study Duration |
| Control (0 mg/kg) | 0 | No treatment-related effects | Rat (Juvenile) | 4 weeks |
| Low Dose (10 mg/kg) | 0 | No treatment-related effects | Rat (Juvenile) | 4 weeks |
| Mid Dose (30 mg/kg) | 0 | No treatment-related effects | Rat (Juvenile) | 4 weeks |
| High Dose (100 mg/kg) | 0 | No treatment-related effects | Rat (Juvenile) | 4 weeks |
| Very High Dose (300 mg/kg) | 1 animal (cause unknown) | No other test article-related changes | Rat (Juvenile) | 4 weeks |
Source: European Medicines Agency Assessment Report (2020)[6]
Experimental Protocols
Protocol: Non-Invasive ECG Monitoring in Rats for QT Interval Assessment
Objective: To monitor the QT interval in rats during long-term administration of this compound.
Materials:
-
Non-invasive ECG recording system for small animals.
-
Restrainers appropriate for the size of the rats.
-
ECG electrodes (e.g., limb clips or needle electrodes).
-
Conductive gel.
-
Data acquisition and analysis software.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the restraint procedure for several days before the first recording to minimize stress-induced heart rate variability.
-
Animal Preparation:
-
Gently restrain the rat.
-
Apply a small amount of conductive gel to the electrode sites.
-
Attach the ECG electrodes to the appropriate limbs (e.g., Lead II configuration: right forelimb, left hindlimb, and a ground electrode on the right hindlimb).
-
-
ECG Recording:
-
Allow the animal to stabilize in the restrainer for a few minutes before starting the recording.
-
Record a continuous ECG for a minimum of 2-5 minutes to obtain a stable and clean signal.
-
Ensure a clear and well-defined P wave, QRS complex, and T wave.
-
-
Data Analysis:
-
Select several representative, artifact-free ECG segments for analysis.
-
Measure the heart rate (RR interval).
-
Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate using a predefined formula (e.g., Bazett's: QTc = QT / √RR).
-
Average the QTc values for each animal at each time point.
-
-
Reporting:
-
Report the mean ± SEM for both absolute QT and corrected QTc intervals for each treatment group.
-
Perform statistical analysis to compare treated groups to the control group.
-
Mandatory Visualization
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. go.drugbank.com [go.drugbank.com]
- 3. treatmentactiongroup.org [treatmentactiongroup.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Specific Parameters of Toxic Reactions in Rats to the Combination of this compound and Drugs for Treatment of Drug Resistant Tuberculosis (A Pilot Study) | Mozhokina | Tuberculosis and Lung Diseases [tibl-journal.com]
- 6. ema.europa.eu [ema.europa.eu]
Navigating Delamanid Administration: The Critical Impact of Food on Absorption
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Guide
This technical support center provides essential guidance on the significant influence of food on the pharmacokinetic profile of delamanid, a crucial drug in the treatment of multidrug-resistant tuberculosis. Adherence to proper administration protocols is paramount to ensure optimal drug exposure and therapeutic efficacy in clinical and research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of food on this compound absorption?
A1: Food significantly enhances the oral bioavailability of this compound. Co-administration with a meal, particularly a high-fat meal, can increase the total drug exposure (AUC) and peak plasma concentration (Cmax) of this compound substantially.
Q2: By how much does food increase this compound absorption?
A2: Studies have consistently shown that a standard meal can increase the oral bioavailability of this compound by approximately 2.7-fold compared to administration in a fasted state[1][2]. Some studies suggest this increase can be up to three times higher in a fed state[3].
Q3: Why does food have such a pronounced effect on this compound absorption?
A3: this compound has poor water solubility[1]. The presence of food, especially fats, in the gastrointestinal tract likely enhances its solubilization and absorption.
Q4: What are the clinical implications of this food effect?
A4: To ensure adequate and consistent drug absorption, it is strongly recommended that this compound be administered with food[4][5]. Taking this compound on an empty stomach can lead to sub-optimal drug levels and potentially compromise treatment efficacy.
Q5: Does the type of meal matter?
A5: Yes, high-fat meals have been noted to have a more pronounced effect on increasing this compound's bioavailability compared to standard low-fat meals[6]. For consistency in pharmacokinetic studies, the composition of the meal should be standardized.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High inter-subject variability in this compound plasma concentrations. | Inconsistent food intake among study participants. | Ensure strict adherence to a standardized meal plan for all participants receiving this compound. The timing of the meal relative to drug administration must also be consistent. |
| Lower than expected this compound exposure (AUC and Cmax) in a clinical study. | Administration of this compound on an empty stomach or with a low-fat meal. | Verify that the experimental protocol explicitly requires administration with a standard or high-fat meal. Review patient diaries or direct observation records to confirm compliance. |
| Delayed Tmax observed in some subjects. | Natural physiological variability or differences in gastric emptying rates influenced by meals. | While a Tmax of approximately 4-5 hours is expected with food, some variation is normal[4]. Analyze data for trends but minor deviations may not be clinically significant. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound under fed and fasted conditions based on available data.
| Parameter | Fasted State | Fed State (with Standard Meal) | Fold Increase |
| AUC (Area Under the Curve) | Lower | ~2.7-fold higher | ~2.7x[1][2] |
| Cmax (Maximum Concentration) | Lower | Significantly Higher | Data suggests a substantial increase |
| Tmax (Time to Maximum Concentration) | ~4-5 hours | ~4-5 hours | No significant change[4] |
Experimental Protocols
Protocol: Assessing the Impact of Food on this compound Pharmacokinetics
1. Study Design:
-
A randomized, open-label, two-period, two-sequence crossover study is recommended.
-
A sufficient washout period (at least 7 days) should be implemented between the two periods.
2. Subject Population:
-
Healthy adult volunteers.
-
Inclusion/Exclusion criteria should be clearly defined to minimize variability.
3. Dosing and Administration:
-
Fasted State: Following an overnight fast of at least 10 hours, a single oral dose of this compound (e.g., 100 mg) is administered with a standardized volume of water (e.g., 240 mL). No food is allowed for at least 4 hours post-dose.
-
Fed State: Following an overnight fast of at least 10 hours, subjects are given a standardized high-fat breakfast. The single oral dose of this compound (e.g., 100 mg) is administered within 30 minutes of completing the meal, with a standardized volume of water.
4. Standardized High-Fat Meal Composition:
-
The meal should contain approximately 800 to 1000 calories.
-
Approximately 50% of the calories should be derived from fat.
-
A typical composition includes two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.
5. Pharmacokinetic Sampling:
-
Blood samples should be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Plasma should be separated and stored frozen until analysis.
6. Bioanalytical Method:
-
A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method should be used to quantify this compound concentrations in plasma.
7. Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Tmax) are to be calculated using non-compartmental analysis.
-
Statistical comparisons of the parameters between the fed and fasted states should be performed.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 3. Population Pharmacokinetic Analysis of this compound in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Executive summary - The Use of this compound in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Implementation considerations - The Use of this compound in the Treatment of Multidrug-Resistant Tuberculosis in Children and Adolescents: Interim Policy Guidance - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Delamanid in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of Delamanid in experimental formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for oral delivery?
This compound is a hydrophobic small molecule with poor aqueous solubility (<0.017 mg/L), which limits its dissolution and subsequent absorption in the gastrointestinal tract, leading to low oral bioavailability.[1][2][3][4] Overcoming this poor water solubility is the central challenge in developing effective oral formulations.[5]
Q2: What are the most common strategies to improve the oral bioavailability of this compound in a research setting?
Several advanced formulation strategies have been investigated to enhance the aqueous dissolution and bioavailability of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in its amorphous state within a polymer matrix, which can increase its solubility compared to the crystalline form.[1][2][6][7] The commercial formulation, Deltyba, is an ASD of this compound in hydroxypropyl methylcellulose phthalate (HPMCP).[1]
-
Nanoencapsulation: Encapsulating this compound into nanoparticles increases the surface area for dissolution.[1][6][7] This can be achieved through methods like emulsification.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[8][9] This can improve the solubility and absorption of lipophilic drugs like this compound.[8]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs, enhancing their solubility, stability, and bioavailability.[10][11][12]
-
Cyclodextrin Complexation: This technique involves the formation of inclusion complexes with cyclodextrins to increase the aqueous solubility of poorly soluble drugs.[13][14]
Q3: Does food impact the bioavailability of this compound?
Yes, the oral bioavailability of this compound is significantly affected by food. Administration with a standard meal can increase its bioavailability by approximately 2.7-fold compared to fasting conditions.[15][16] A high-fat meal can increase it by more than 4-fold.[15] This is an important consideration for in vivo animal studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of this compound from the formulation. | Crystalline nature of the drug, insufficient solubility enhancement. | Consider formulating this compound as an amorphous solid dispersion (ASD) with a suitable polymer like HPMCP.[1] Alternatively, explore nanoencapsulation techniques to increase the surface area for dissolution.[6][7] Self-emulsifying drug delivery systems (SEDDS) can also be effective in improving dissolution.[8][9] |
| Inconsistent results in animal pharmacokinetic studies. | High inter-individual variability, food effect. | Standardize feeding protocols for animal studies, as food significantly impacts this compound's bioavailability.[15][16][17] Ensure consistent formulation preparation and administration techniques. |
| Phase separation or recrystallization of Amorphous Solid Dispersion (ASD) formulation during storage. | Instability of the amorphous state, particularly under high temperature and humidity.[1][2][6][7] | Nanoencapsulation can be a more stable alternative to ASDs, as the stabilizer layer on the nanoparticle surface can limit drug crystallization.[1][6][7] Store ASD formulations in controlled environments with low humidity. |
| Difficulty in forming stable this compound-loaded nanoparticles via precipitation. | Interference of this compound's functional groups (trifluoromethyl and nitro groups) with stabilizer attachment.[1][6][7] | Utilize an emulsification-based approach for nanoencapsulation. In this method, this compound remains dissolved in the organic phase during nanoparticle formation, circumventing issues with stabilizer attachment to a solid drug core.[1][6][7] |
| Poor encapsulation efficiency in lipid-based formulations. | Suboptimal selection of lipids and surfactants. | Screen different lipids, surfactants, and co-surfactants to identify a system with high this compound solubility. For SEDDS, constructing ternary phase diagrams can help identify the optimal composition for microemulsion formation.[8] |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility using Cyclodextrins
| Cyclodextrin | Fold Increase in Aqueous Solubility |
| HP-β-CD (Cavasol® W7) | 54-fold |
| SBE-β-CD (Captisol®) | 27-fold |
| HP-ɣ-CD (Cavasol® W8) | 13-fold |
Data sourced from solubility screening experiments.[14]
Table 2: Characteristics of this compound-Loaded Nanoparticles via Emulsification
| Formulation Parameter | Value |
| Stabilizer Composition | 1:1 mass ratio of lecithin and HPMC |
| Droplet Size | ~250 nm |
| This compound Loading | 40% |
Data from initial formulation screening using probe-tip ultrasonication.[1][6][7]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Emulsification and Spray Drying
This protocol is adapted from a study on the formulation and scale-up of this compound nanoparticles.[1][6]
1. Preparation of Solutions:
- Aqueous Phase: Dissolve the water-soluble stabilizer (e.g., HPMC) in deionized water.
- Organic Phase: Dissolve this compound and any lipid-soluble stabilizer (e.g., lecithin) in a volatile organic solvent like dichloromethane. A concentration of 6.67% w/w this compound in dichloromethane has been reported.[6]
2. Emulsification (Small Scale - Probe-Tip Ultrasonication):
- Combine the aqueous and organic phases in a glass vial to a final volume of 5 mL.
- Place the vial in an ice water bath on a magnetic stir plate and add a magnetic stir bar.
- Sonicate the mixture using a probe-tip ultrasonicator (e.g., 20 kHz, 20% intensity) for a set duration (e.g., 3 minutes) while stirring.[6]
3. Emulsification (Larger Scale - High-Pressure Homogenization):
- Prepare a larger batch of the pre-emulsion mixture.
- Process the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) to achieve a uniform droplet size.[1]
4. Spray Drying:
- The resulting emulsion is then spray-dried to produce a dry powder of this compound-loaded nanoparticles. This step removes the solvent and water.
5. Characterization:
- Measure the particle size and size distribution of the emulsion droplets using dynamic light scattering (DLS).
- Assess the in vitro dissolution of the spray-dried powder and compare it to crystalline this compound.[6]
Protocol 2: In Vitro Dissolution Assay
This protocol provides a general method for assessing the dissolution of this compound formulations.
1. Preparation of Dissolution Medium:
- Prepare an aqueous buffer solution, for example, 150 mM HEPES buffer at pH 7 containing a surfactant like 3% w/w Tween 80 to ensure sink conditions.[6]
2. Dissolution Test:
- Add a known amount of the this compound formulation (e.g., spray-dried powder) to a specified volume of the pre-warmed dissolution medium under constant stirring.
- At predetermined time intervals, withdraw aliquots of the dissolution medium.
- Replace the withdrawn volume with fresh, pre-warmed medium.
3. Sample Analysis:
- Filter the collected samples to remove any undissolved particles.
- Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][6]
4. Calculation:
- Calculate the percentage of this compound dissolved at each time point.
Visualizations
References
- 1. Formulation and Scale-up of this compound Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation and Scale-up of this compound Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Lipid Nanoparticles Enhancing the Leishmanicidal Activity of this compound [mdpi.com]
- 11. Solid Lipid Nanoparticles Enhancing the Leishmanicidal Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of this compound for Pulmonary Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative bioavailability of this compound 50 mg tablets dispersed in water in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Implementation considerations - The Use of this compound in the Treatment of Multidrug-Resistant Tuberculosis in Children and Adolescents: Interim Policy Guidance - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Delamanid and Bedaquiline for Multidrug-Resistant Tuberculosis
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) has presented a formidable challenge to global public health. In response, the development of new therapeutic agents has been a critical priority. Among the most significant recent advancements are Delamanid and Bedaquiline, two novel drugs that have shown considerable promise in treating MDR-TB. This guide provides a detailed head-to-head comparison of their performance against MDR-TB strains, supported by available clinical and in-vitro data, experimental protocols for key assays, and visualizations of their mechanisms of action.
Executive Summary
This compound and Bedaquiline represent distinct classes of anti-tubercular drugs with unique mechanisms of action. Bedaquiline, a diarylquinoline, targets and inhibits the proton pump of mycobacterial ATP synthase, disrupting the energy metabolism of Mycobacterium tuberculosis.[1][2] this compound, a nitro-dihydro-imidazooxazole derivative, is a prodrug that, upon activation by the mycobacterial F420 coenzyme system, inhibits the synthesis of essential mycolic acids in the bacterial cell wall.[3][4][5] Both drugs have demonstrated efficacy in improving treatment outcomes for MDR-TB patients, particularly in achieving sputum culture conversion. However, their performance characteristics, safety profiles, and potential for use in combination therapy warrant a closer examination.
Comparative Efficacy and Safety
Direct head-to-head randomized controlled trials comparing this compound and Bedaquiline are limited. However, data from cohort studies and a Markov model simulation provide valuable insights into their relative effectiveness and safety.
Clinical Outcomes: Sputum Culture Conversion and Treatment Success
A key indicator of anti-tubercular drug efficacy is the rate of sputum culture conversion, which signifies the elimination of viable bacteria from the patient's lungs. Several studies have reported on the performance of this compound and Bedaquiline in this regard.
In a multicentre cohort study in Korea involving 61 patients with MDR-TB, 39 were treated with a Bedaquiline-containing regimen, 11 with a this compound-containing regimen, and 11 with both sequentially.[6] Of the 55 patients with positive sputum cultures at the start of treatment, 70.9% achieved culture conversion within a median of 119 days.[6] While the overall conversion rate did not differ significantly between the treatment groups, this study provides real-world data on their use.[6]
Another study comparing a Bedaquiline-Delamanid combination regimen to a Bedaquiline-based regimen showed no significant difference in 6-month culture conversion rates (81.8% vs. 92.5%, respectively).[7] However, the combination group had patients with more advanced drug resistance.[7]
A Markov model simulation study was conducted to estimate the incremental effectiveness of this compound versus Bedaquiline over a lifetime. The model predicted that this compound would result in a greater quality-adjusted life-year (QALY) gain compared to Bedaquiline (1.30 additional QALYs per patient).[8] It is important to note that this is a simulation and not direct clinical trial evidence.[8]
Table 1: Comparison of Clinical Efficacy
| Parameter | This compound | Bedaquiline | Source(s) |
| Sputum Culture Conversion Rate (at 6 months) | ~82% (in combination) | ~93% (as part of a regimen) | [7] |
| Median Time to Culture Conversion | Not consistently reported | 119 days (in a cohort study) | [6] |
| Treatment Success Rate | Favorable outcomes noted in various studies | Favorable outcomes noted in various studies | [6][7] |
| Incremental QALYs (vs. background regimen) | 2.44 | 1.14 | [8] |
In-Vitro Activity
In-vitro studies provide a direct comparison of the intrinsic activity of drugs against bacterial strains. Studies have shown that Bedaquiline exhibits potent in-vitro activity against a wide range of nontuberculous mycobacteria (NTM) in addition to M. tuberculosis.[9] In contrast, this compound showed high MIC values for most NTM, with the exception of Mycobacterium kansasii.[9] One study found that this compound exhibited greater in-vitro potency than another nitroimidazole, pretomanid, against MDR- and XDR-TB isolates.[10]
Table 2: Comparison of In-Vitro Activity
| Parameter | This compound | Bedaquiline | Source(s) |
| MIC50 for M. tuberculosis | Varies by strain | Varies by strain | [9] |
| Activity against NTM | Limited | Broad | [9] |
| Activity against Macrolide-Resistant NTM | High MICs | Low MICs | [9] |
Safety and Tolerability
Both this compound and Bedaquiline are associated with a risk of QT interval prolongation, a potential cardiac side effect. A nationwide retrospective cohort study in South Korea involving 1998 MDR-TB patients found that a this compound-containing regimen increased the risk of long QT-related cardiac events, while a Bedaquiline-containing regimen was associated with an increased risk of acute liver injury.[11][12] Neither drug was found to increase the risk of all-cause death at 24 months compared to conventional regimens.[11][12]
When used in combination, the risk of QT prolongation is a significant concern. However, a study comparing a Bedaquiline-Delamanid regimen to a Bedaquiline-only regimen found that while the proportion of patients with QT interval prolongation was higher in the combination group, there were no symptomatic cases or drug withdrawals due to this adverse event in either group.[7]
Table 3: Comparison of Key Adverse Events
| Adverse Event | This compound | Bedaquiline | Source(s) |
| QT Interval Prolongation | Increased risk of long QT-related cardiac events | Risk of QT prolongation | [7][11][12] |
| Hepatotoxicity | Not identified as a primary risk | Increased risk of acute liver injury | [11][12] |
| Mortality | No increased risk at 24 months | No increased risk at 24 months | [11][12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol outlines a common method for determining the MIC of anti-tubercular agents against M. tuberculosis.
a. Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv on 7H11 agar plates for 3-4 weeks at 37°C to obtain isolated colonies.
-
Prepare a working stock by suspending a loopful of colonies in 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
b. Assay Procedure:
-
In a sterile 96-well round-bottom microplate, add 200 µL of sterile deionized water to all perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to all inner wells.
-
Prepare serial two-fold dilutions of the test drugs (this compound and Bedaquiline) directly in the microplate wells, typically starting from a high concentration in the first column.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and to drug-free control wells.
-
Seal the plate with parafilm and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[13]
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[13]
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation:
-
Prepare a mid-logarithmic phase culture of M. tuberculosis in 7H9 broth.
-
Adjust the bacterial suspension to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
Prepare drug solutions of this compound and Bedaquiline at various concentrations (e.g., 1x, 4x, 16x MIC).
b. Assay Procedure:
-
Dispense the bacterial inoculum into multiple culture tubes.
-
Add the prepared drug solutions to the respective tubes. Include a drug-free growth control.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in fresh 7H9 broth.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the CFU/mL for each time point and drug concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]
Mechanisms of Action: Signaling Pathways
Bedaquiline: Inhibition of ATP Synthase
Bedaquiline exerts its bactericidal effect by targeting the F1Fo-ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[1] It specifically binds to the c subunit of the Fo domain, which is part of the proton channel.[1][15] This binding event physically obstructs the rotation of the c-ring, thereby halting the translocation of protons across the membrane.[2][15] The disruption of the proton motive force prevents the synthesis of ATP, leading to a depletion of the cell's energy currency and ultimately causing bacterial death.[1][15] This mechanism is highly specific to mycobacterial ATP synthase, minimizing off-target effects on the human host.[1]
This compound: Inhibition of Mycolic Acid Synthesis
This compound is a prodrug that requires activation within the mycobacterial cell.[5] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme linked to the F420 coenzyme pathway.[4][5] Once activated, this compound generates reactive nitrogen species, including nitric oxide.[3][4] These reactive intermediates are believed to inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial lysis and death.[4]
Conclusion
This compound and Bedaquiline are invaluable additions to the therapeutic arsenal against MDR-TB. While both have demonstrated significant efficacy, they possess distinct profiles. Bedaquiline shows broad in-vitro activity and is associated with a risk of hepatotoxicity. This compound's in-vitro spectrum appears more limited, and it carries a risk of QT interval prolongation. The choice between these agents, or their potential combination, will depend on the specific resistance pattern of the infecting strain, the patient's clinical condition, and careful monitoring for adverse events. Further head-to-head clinical trials are warranted to provide more definitive comparative data and to optimize their use in clinical practice. This guide provides a foundational understanding for researchers and drug development professionals working to combat the global threat of multidrug-resistant tuberculosis.
References
- 1. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 2. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Comparison of Effectiveness Between this compound and Bedaquiline Among Patients with Multidrug-Resistant Tuberculosis: A Markov Model Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Bedaquiline and this compound against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative safety of bedaquiline and this compound in patients with multidrug resistant tuberculosis: A nationwide retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Delamanid-Containing Regimens in the Treatment of Extensively Drug-Resistant Tuberculosis (XDR-TB)
For Researchers, Scientists, and Drug Development Professionals
Extensively drug-resistant tuberculosis (XDR-TB), defined as tuberculosis resistant to at least isoniazid, rifampicin, any fluoroquinolone, and at least one of three second-line injectable drugs, presents a formidable challenge to global public health. The limited treatment options and poor outcomes associated with XDR-TB necessitate the development and validation of novel therapeutic agents. Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a promising component of treatment regimens for multidrug-resistant (MDR) and XDR-TB. This guide provides an objective comparison of the efficacy of this compound-containing regimens against alternative therapies, supported by experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Rv3547) within Mycobacterium tuberculosis.[1] Once activated, this compound inhibits the synthesis of essential mycolic acids, specifically methoxy-mycolic and keto-mycolic acids, which are critical components of the mycobacterial cell wall.[1][2][3][4] This disruption of the cell wall's integrity ultimately leads to bacterial cell death.[3] This unique mechanism of action makes it effective against strains resistant to other anti-TB drugs.[3]
References
- 1. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Intracellular Activity of Delamanid and Other Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) underscores the urgent need for novel therapeutic agents that can effectively eliminate Mycobacterium tuberculosis (Mtb) from its intracellular niche within host macrophages. This guide provides a comparative analysis of the intracellular activity of Delamanid, a newer anti-TB agent, against other key drugs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Different Strategies
The efficacy of an anti-TB drug is intrinsically linked to its mechanism of action, especially its ability to function within the challenging intracellular environment of a macrophage. This compound, along with its nitroimidazole-class counterpart Pretomanid, employs a prodrug strategy, while other agents like Bedaquiline target the bacterium's energy metabolism or, in a unique twist, modulate the host cell's own defense mechanisms.
This compound is a dihydro-nitroimidazooxazole derivative that requires activation within the mycobacterium.[1] This activation is facilitated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme encoded by the ddn gene (Rv3547).[1][2] The process generates reactive nitrogen species, including nitric oxide, which inhibit the synthesis of essential mycolic acids (methoxy- and keto-mycolic acid), leading to the disruption of the bacterial cell wall.[2][3]
In contrast, Bedaquiline, a diarylquinoline, directly targets the F1F0 ATP synthase of Mtb, disrupting the bacterium's primary energy source.[4] Intriguingly, studies have shown that Bedaquiline also acts as a host-directed therapy. It can reprogram macrophages to become more potent bactericidal phagocytes by enhancing lysosome-phagosome fusion and inducing autophagy, leading to enhanced killing of intracellular bacteria.[5][6] This dual action—directly killing the bacteria and boosting the host's immune response—makes it a powerful therapeutic agent.
Quantitative Comparison of Intracellular Activity
The ability of a drug to penetrate macrophages and exert its bactericidal or bacteriostatic effect is critical for treatment success. This is often quantified by determining the minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth within the host cell (intracellular MIC90).
Table 1: Intracellular vs. Extracellular MIC90 of Anti-TB Drugs
| Drug | Intracellular MIC90 (µM) | Extracellular (In Vitro) MIC90 (µM) | Cell Line / Mtb Strain | Reference(s) |
| This compound | ~0.01 - 0.04 (estimated from µg/ml) | 0.01 - 0.04 | Human Macrophages / Mtb | [3] |
| Rifampin | 0.02 - 0.06 | 0.03 | THP-1 / Mtb H37Rv | [7] |
| Isoniazid | 0.43 - 0.62 | 0.16 | THP-1 / Mtb H37Rv, Erdman | [7] |
| Moxifloxacin | 0.45 - 0.62 | 0.07 | THP-1 / Mtb H37Rv, Erdman | [7] |
| Bedaquiline | High intracellular accumulation | ~0.12 - 0.25 | THP-1 / Mtb | [3][8] |
| Pretomanid | Higher than this compound | 0.03 - 0.20 | Various | [9][10] |
| Linezolid | 1.85 - 2.14 | 0.7 | THP-1 / Mtb H37Rv, Erdman | [7] |
| Ethambutol | 14.63 - 16.67 | 4.6 | THP-1 / Mtb H37Rv, Erdman | [7] |
| Pyrazinamide | >50 (Inactive) | Inactive | THP-1 / Mtb H37Rv, Erdman | [7] |
Note: Direct comparative studies for this compound's intracellular MIC in the same format as other drugs in this table are limited. Values are estimated based on reported potent activity at low concentrations. Pyrazinamide's inactivity in this model is expected, as it requires an acidic environment to be effective against non-replicating bacteria.
Table 2: Comparative Intracellular Efficacy and Accumulation
| Drug | Key Intracellular Finding | Concentration / Time | Reference(s) |
| This compound | Dose-dependent activity; similar killing efficiency to Rifampin. Strong, time and concentration-dependent bactericidal activity. | 0.1 µg/ml at 4h. CFU reduction observed from 4-48h. | [3][11] |
| Rifampin | Often used as a comparator. Requires higher concentrations for intracellular activity compared to extracellular. | 3 µg/ml (for similar effect as 0.1 µg/ml this compound). | [3][12] |
| Isoniazid | Reduced susceptibility for intracellular Mtb compared to extracellular bacteria. | N/A | [13][14] |
| Pretomanid | Intracellular potency appears inferior to this compound and Rifampin. | N/A | [15][16] |
| Bedaquiline | Strong, time and concentration-dependent bactericidal activity against intracellular MDR-Mtb. High intracellular accumulation. | Log CFU reduction observed over 8 weeks in mice. | [17] |
| Moxifloxacin | High intracellular accumulation but reduced potency compared to extracellular activity. | N/A | [8][12] |
| Linezolid | Good intracellular activity, but lower accumulation than Bedaquiline or Moxifloxacin. | MIC90 of <2.5 µM. | [8][18] |
Experimental Protocols
The standard method for assessing the intracellular activity of anti-TB compounds involves an in vitro macrophage infection model. The following is a generalized protocol based on common practices described in the literature.[18][19][20][21]
1. Cell Culture and Differentiation:
-
Cell Line: Human monocytic cell lines, such as THP-1, are commonly used.
-
Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Differentiation: To induce a macrophage-like phenotype, THP-1 monocytes are seeded in 96-well or 24-well plates and treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 40-100 ng/mL for 24-48 hours. This causes the cells to become adherent and differentiate.
2. Bacterial Culture and Opsonization:
-
Strain: Mycobacterium tuberculosis (e.g., H37Rv) is grown to mid-log phase in 7H9 broth supplemented with OADC and Tween 80.
-
Preparation: Before infection, bacterial clumps are dispersed by passing the culture through a syringe.
-
Opsonization: Bacteria are opsonized by incubation in RPMI medium containing 10% human serum for 30 minutes at 37°C to facilitate phagocytosis.
3. Macrophage Infection:
-
Differentiated macrophages are washed to remove PMA.
-
Opsonized Mtb are added to the macrophage monolayer at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria:macrophage).
-
The co-culture is incubated for 3-4 hours at 37°C to allow for phagocytosis.
-
Extracellular bacteria are removed by washing the wells multiple times with fresh medium or by a short incubation with an antibiotic like gentamicin, which does not penetrate eukaryotic cells.
4. Drug Treatment and Incubation:
-
The anti-TB agents, diluted to desired concentrations in fresh cell culture medium, are added to the infected macrophages.
-
Plates are incubated for a period ranging from 48 hours to 7 days at 37°C.
5. Quantification of Intracellular Bacteria:
-
At the end of the incubation period, the medium is removed, and macrophages are lysed using a gentle detergent (e.g., 0.1-0.5% Tween 20 or Triton X-100) to release the intracellular bacteria.
-
The cell lysate is serially diluted and plated on 7H10 or 7H11 agar plates.
-
Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.
-
The activity of the drug is determined by comparing the CFU counts from treated wells to untreated control wells, often expressed as a log10 reduction in CFU.
Conclusion
This compound demonstrates potent intracellular activity against Mycobacterium tuberculosis, with an efficacy that is comparable or superior to some established first- and second-line agents.[3][11] Its mechanism of action, requiring metabolic activation within the bacterium, is distinct from many other anti-TB drugs and provides an advantage against strains resistant to other agents. While direct, side-by-side quantitative comparisons of intracellular MICs are not always available, the existing data show that this compound and Bedaquiline are highly effective at targeting intracellular Mtb. Bedaquiline's unique host-directed activity further enhances its profile. In contrast, foundational drugs like isoniazid and rifampicin show a notable drop in efficacy in the intracellular environment compared to in vitro conditions.[7][13] This highlights the critical importance of evaluating new drug candidates in physiologically relevant intracellular models to better predict their clinical potential in treating tuberculosis.
References
- 1. This compound: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The antibiotic bedaquiline activates host macrophage innate immune resistance to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibiotic bedaquiline activates host macrophage innate immune resistance to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of in vitro activity of the nitroimidazoles this compound and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Activities and Secretion of Cytokines Caused by this compound on Macrophages Infected by Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound or pretomanid? A Solomonic judgement! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mycobacterium tuberculosis Infection of THP-1 Cells : A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Delamanid: Bridging the Gap Between Laboratory Susceptibility and Clinical Efficacy in Tuberculosis Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutics. Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a critical component in the treatment of MDR-TB. This guide provides a comprehensive comparison of its in vitro activity against Mycobacterium tuberculosis and its in vivo efficacy, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their understanding and evaluation of this important antimicrobial agent.
In Vitro Susceptibility of Mycobacterium tuberculosis to this compound
This compound exhibits potent in vitro activity against a wide range of M. tuberculosis isolates, including those resistant to first- and second-line drugs.[1] The primary metric for in vitro susceptibility is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Susceptibility of M. tuberculosis to this compound (MIC Data)
| M. tuberculosis Strain Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Drug-Susceptible & Drug-Resistant | 0.001 - 0.05 | 0.004 | 0.012 | [2] |
| Drug-Susceptible & MDR | 0.006 - 0.024 | Not Reported | Not Reported | [3][4] |
| Drug-Susceptible (liquid media) | 0.0005 - 0.03 | Not Reported | Not Reported | [5][6] |
| Drug-Resistant (liquid media) | >16.0 (for resistant strains) | Not Reported | Not Reported | [5][6] |
Note: MIC values can vary based on the methodology used (e.g., agar proportion, broth microdilution). The agar proportion method is considered the reference standard.[7]
In Vivo Efficacy of this compound
The potent in vitro activity of this compound translates to significant efficacy in both preclinical animal models and human clinical trials.
Preclinical Efficacy in Animal Models
Studies in murine and guinea pig models of tuberculosis have demonstrated the strong bactericidal activity of this compound. In a guinea pig model, this compound was effective in killing both actively growing and dormant bacilli, a crucial attribute for preventing disease relapse.[8] A this compound-based regimen in a murine model led to undetectable colony-forming units (CFU) in lung tissue after four months of treatment, suggesting its potential to shorten treatment duration.[9]
Table 2: Efficacy of this compound in Animal Models of Tuberculosis
| Animal Model | This compound Dosage | Key Findings | Reference(s) |
| Guinea Pig | 100 mg/kg daily | Strong bactericidal activity against replicating and dormant bacilli. | [8] |
| Mouse | Not specified | Undetectable lung CFU at 4 months. | [9] |
| Mouse | 2.5 mg/kg (in combination) | Part of a regimen that was more effective than the standard HRZE regimen. | [10] |
Clinical Efficacy in Humans
Multiple clinical trials have evaluated the efficacy of this compound in patients with MDR-TB. A key measure of efficacy in these trials is the rate of sputum culture conversion (SCC), which is a strong predictor of successful treatment outcomes.
Table 3: Clinical Efficacy of this compound in Patients with MDR-TB
| Trial/Study | This compound Regimen | Key Efficacy Outcomes | Reference(s) |
| Phase 2b (Trial 204) | 100 mg or 200 mg twice daily for 2 months + OBR | Increased SCC by ~50% (liquid media) and >60% (solid media) compared to placebo. | [1] |
| Observational Study (24 months follow-up) | ≥6 months of this compound + OBR | Favorable outcomes in 74.5% of patients; 1.0% mortality. | [1] |
| Observational Study (24 months follow-up) | ≤2 months of this compound + OBR* | Favorable outcomes in 55% of patients; 8.3% mortality. | [1] |
| South Korean Study | This compound for 24 weeks | 94.4% solid media and 92.9% liquid media conversion at 24 weeks. | [11] |
| Meta-analysis (25 studies) | This compound-containing regimens | Treatment success rate of 80.9% in observational studies. | [11] |
*OBR: Optimized Background Regimen
While a phase 3 trial did not show a statistically significant reduction in time to sputum culture conversion compared to placebo, it confirmed the safety and tolerability of this compound.[12][13] Importantly, longer durations of this compound treatment (≥6 months) have been associated with substantially improved outcomes and reduced mortality.[1]
Correlating In Vitro Susceptibility with In Vivo Efficacy
A critical aspect of antimicrobial drug development is establishing a correlation between in vitro susceptibility and clinical efficacy. For this compound, a proposed critical concentration of 0.2 μg/mL has been suggested to differentiate between susceptible and resistant isolates based on MIC distributions and pharmacokinetic data.[2][14] This concentration is significant as it is generally exceeded by the peak and often the minimum plasma concentrations in patients receiving the standard 100 mg twice-daily dose, suggesting that the in vitro susceptible strains are likely to be effectively treated in vivo.[14]
Pharmacokinetic/pharmacodynamic (PK/PD) analyses have further refined this correlation. A PK/PD breakpoint of 0.016 mg/L has been proposed based on Monte Carlo simulations, indicating a high probability of treatment success at this MIC level with the standard dosing regimen.[7]
Experimental Protocols
In Vitro Susceptibility Testing: Agar Proportion Method
The agar proportion method is a widely accepted standard for determining the MIC of antitubercular drugs.
Methodology:
-
Preparation of Drug-Containing Media: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to Middlebrook 7H10 or 7H11 agar to achieve a range of final concentrations.[2]
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a fresh culture.[2]
-
Inoculation: A defined volume of the bacterial suspension and a 1:100 dilution are inoculated onto drug-containing and drug-free control plates.[2]
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.[2]
-
Reading Results: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.[2]
In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis
Animal models are crucial for evaluating the in vivo efficacy of new drug candidates.
Methodology:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis.[9]
-
Treatment Initiation: Treatment with this compound-containing regimens is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.[9]
-
Drug Administration: this compound is administered orally at specified doses and frequencies.[10]
-
Efficacy Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized to determine the bacterial load by counting colony-forming units (CFUs).[9][10]
-
Relapse Assessment: A subset of mice may be held for a period after treatment cessation to assess for disease relapse.[10]
Visualizing the Path from Lab to Clinic
The following diagrams illustrate the key workflows in evaluating this compound's efficacy.
Caption: Workflow for In Vitro MIC Determination.
Caption: Workflow for In Vivo Efficacy in a Murine Model.
Caption: Correlating In Vitro and In Vivo Data.
References
- 1. This compound improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC of this compound (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of this compound Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Profile of this compound for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior Efficacy of a Bedaquiline, this compound, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances of new drugs bedaquiline and this compound in the treatment of multi-drug resistant tuberculosis in children [frontiersin.org]
- 12. Study sheds more light on this compound role in treating MDR-TB | CIDRAP [cidrap.umn.edu]
- 13. WHO issues a position statement on the use of this compound for MDR-TB following an expedited review of phase III clinical trial results [who.int]
- 14. journals.asm.org [journals.asm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
